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3-(Bromomethyl)hexane

Cat. No.: B12311707
M. Wt: 179.10 g/mol
InChI Key: ARFFUTYHKZEVGA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)hexane is an organic compound with the molecular formula C7H15Br and a molecular weight of 179.10 g/mol . Its structure features a hexane chain with a bromomethyl (-CH2Br) group at the third carbon, making it a valuable alkyl halide building block in organic synthesis . The bromomethyl group is highly reactive towards nucleophiles, enabling this compound to participate in various substitution reactions for the introduction of the 3-(hexyl)methyl functional group into more complex molecules . This compound is related to other brominated hexane derivatives, such as 3-Bromo-3-(bromomethyl)hexane, which highlight the reactivity potential at this molecular scaffold . As a reagent-grade chemical, it is intended for research and development purposes exclusively. This compound is FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications . Researchers can handle this material with confidence, though standard safety protocols for alkyl bromides should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Br B12311707 3-(Bromomethyl)hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

3-(bromomethyl)hexane

InChI

InChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3

InChI Key

ARFFUTYHKZEVGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(bromomethyl)hexane (B6232677), a primary alkyl bromide with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical and chemical properties with predicted spectroscopic data and proposed synthetic methodologies based on established chemical principles and analogous compounds. The guide covers the synthesis, physical and chemical properties, predicted spectroscopic characteristics, and potential reactivity of this compound, serving as a valuable resource for researchers in medicinal chemistry and synthetic organic chemistry.

Introduction

This compound is a halogenated alkane with the molecular formula C₇H₁₅Br. Its structure, featuring a primary bromide, suggests its utility as an alkylating agent in the synthesis of more complex molecules. Primary alkyl halides are fundamental building blocks in organic synthesis, participating in a variety of nucleophilic substitution and organometallic reactions. The branched nature of the hexane (B92381) backbone in this compound can introduce specific steric and lipophilic properties into target molecules, a feature often sought after in the design of novel therapeutic agents. This guide aims to consolidate the known information and provide a predictive framework for the practical application of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. Much of the available data is computationally predicted and sourced from comprehensive chemical databases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅BrPubChem[1]
Molecular Weight 179.10 g/mol PubChem[1]
CAS Number 98429-67-5PubChem[1]
Appearance Colorless to light yellow liquid (Predicted)N/A
Boiling Point Not experimentally determinedN/A
Melting Point Not experimentally determinedN/A
Density Not experimentally determinedN/A
Solubility Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexanes) (Predicted)N/A
XLogP3-AA (LogP) 3.6PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient synthetic route involves the bromination of the corresponding primary alcohol, 2-ethyl-1-butanol (B44090). This transformation is a standard method for the preparation of primary alkyl bromides.

Proposed Synthetic Pathway: Bromination of 2-ethyl-1-butanol

The most direct approach to synthesize this compound is via the nucleophilic substitution of the hydroxyl group in 2-ethyl-1-butanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is often preferred for its mild conditions and high yields with primary alcohols.

G 2-ethyl-1-butanol 2-Ethyl-1-butanol Reaction Bromination 2-ethyl-1-butanol->Reaction PBr3 PBr₃ PBr3->Reaction This compound This compound Reaction->this compound Byproduct H₃PO₃ Reaction->Byproduct G AlkylBromide This compound SN2_Reaction Sₙ2 Reaction AlkylBromide->SN2_Reaction Nucleophile Nu⁻ Nucleophile->SN2_Reaction Product Substituted Product SN2_Reaction->Product LeavingGroup Br⁻ SN2_Reaction->LeavingGroup G AlkylBromide This compound Grignard_Formation Grignard Formation AlkylBromide->Grignard_Formation Magnesium Mg Magnesium->Grignard_Formation Ether Anhydrous Ether Ether->Grignard_Formation Grignard_Reagent 3-(Hexyl)magnesium bromide Grignard_Formation->Grignard_Reagent

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-(bromomethyl)hexane (B6232677), a halogenated hydrocarbon of interest in organic synthesis. Due to a scarcity of direct experimental data for this specific compound, this document leverages data from isomeric and analogous compounds, established chemical principles, and predictive models to offer a thorough overview. This guide covers the physicochemical properties, potential synthetic routes, expected reactivity, and predicted spectroscopic signatures of this compound, serving as a valuable resource for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimental data for this compound is limited, values for its isomer, 1-bromoheptane, and the related compound, 1-bromo-2-ethylhexane, are provided for comparative purposes.

PropertyThis compound (Predicted/Calculated)1-Bromoheptane (Isomer)1-Bromo-2-ethylhexane (Related Compound)
Molecular Formula C₇H₁₅Br[1]C₇H₁₅Br[2][3]C₈H₁₇Br[4]
Molecular Weight 179.10 g/mol [1]179.10 g/mol [5]193.12 g/mol [4]
IUPAC Name This compound[1]1-Bromoheptane1-Bromo-2-ethylhexane
CAS Number 98429-67-5[1]629-04-9[2]18908-66-2[6]
Boiling Point Not available178-180 °C75-77 °C at 16 mmHg[4]
Melting Point Not available-58 °C-55 °C (estimate)[4]
Density Not available1.136 g/cm³1.086 g/mL at 25 °C[4]
Solubility Insoluble in water (predicted)Insoluble in water[7]Insoluble in water[4]
Appearance Colorless liquid (predicted)Colorless liquid[2]Liquid[6]

Synthesis and Experimental Protocols

Proposed Synthesis: Free-Radical Bromination of 3-Methylhexane (B165618)

The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of bromine, typically using UV light or a radical initiator.[8][10][11]

Reaction:

CH₃CH₂CH(CH₃)CH₂CH₂CH₃ + Br₂ --(UV light)--> CH₃CH₂CH(CH₂Br)CH₂CH₂CH₃ + HBr

Experimental Protocol:

  • Materials: 3-methylhexane, Bromine (Br₂), Anhydrous sodium carbonate (Na₂CO₃), Dichloromethane (CH₂Cl₂).

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a UV lamp.

  • Procedure:

    • In a well-ventilated fume hood, charge the round-bottom flask with 3-methylhexane and a small amount of a radical initiator such as AIBN (azobisisobutyronitrile), or prepare for photochemical initiation with a UV lamp.

    • Heat the solution to reflux.

    • Slowly add a stoichiometric amount of bromine, dissolved in a suitable solvent like carbon tetrachloride or the alkane itself, from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

    • Irradiate the reaction mixture with a UV lamp to initiate and sustain the reaction. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete and the bromine color has faded, continue to reflux for a short period to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize the HBr byproduct, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other brominated isomers that may have formed.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix 3-methylhexane and initiator B Heat to reflux A->B C Slowly add Br2 solution B->C D UV irradiation C->D E Cool to room temperature D->E F Wash with Na2S2O3, NaHCO3, brine E->F G Dry organic layer F->G H Filter G->H I Rotary evaporation H->I J Fractional distillation I->J K Isolated this compound J->K

A flowchart of the proposed synthesis and purification of this compound.

Reactivity and Chemical Behavior

This compound is a primary alkyl bromide. The carbon-bromine bond is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack. The reactivity is primarily governed by Sₙ2 reactions, and to a lesser extent, E2 elimination reactions.

Nucleophilic Substitution (Sₙ2)

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion in a single concerted step.

General Reaction Pathway:

G cluster_reactants cluster_transition_state cluster_products Nu: Nu: C C Nu:->C attack Br Br C->Br leaving group departure Reactants Nu: + R-CH2-Br Transition State [Nu---CH2(R)---Br]⁻ Reactants->Transition State Products Nu-CH2-R + Br⁻ Transition State->Products G A [C7H15Br]+• (M+) m/z = 178/180 B [C7H15]+ m/z = 99 A->B - •Br C [C5H10Br]+ m/z = 149/151 A->C - C2H5• (α-cleavage)

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Bromomethyl)hexane, tailored for researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data with computed predictions to offer a thorough profile of the compound.

Chemical Identity and Physical Properties

This compound is a halogenated alkane that serves as a potential building block in organic synthesis. Its chemical structure consists of a hexane (B92381) backbone with a bromomethyl substituent at the 3-position.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC NameThis compound[1]
CAS Number98429-67-5[1][2]
Molecular FormulaC7H15Br[1][2]
InChIInChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3[1]
InChIKeyARFFUTYHKZEVGA-UHFFFAOYSA-N[1]
SMILESCCCC(CC)CBr[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight179.10 g/mol [1]
AppearanceLight yellow liquid (predicted)
Boiling PointNot available
Melting PointNot available
DensityNot available
XLogP33.6[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count4[1]
Exact Mass178.03571 Da[1]
Monoisotopic Mass178.03571 Da[1]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4d2H-CH2Br
~1.7m1H-CH(CH2Br)-
~1.2-1.4m6H-CH2- (hexane chain)
~0.9t6H-CH3 (hexane chain)

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~35-CH2Br
~45-CH(CH2Br)-
~10-30-CH2- and -CH3 (hexane chain)

Table 5: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2850-2960StrongC-H stretch (alkane)
1450-1470MediumC-H bend (alkane)
1250-1280MediumCH2 wag (-CH2Br)
640-660StrongC-Br stretch

Synthesis and Reactivity

Proposed Synthetic Route

A specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route involves the free-radical bromination of 3-ethylhexane. This method, while potentially leading to a mixture of isomers, would likely yield the desired product. An alternative approach would be the conversion of the corresponding alcohol, 3-(hydroxymethyl)hexane, to the bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

G Proposed Synthesis of this compound A 3-Ethylhexane B This compound A->B Free-Radical Bromination C N-Bromosuccinimide (NBS), Light (hν) or Radical Initiator

Proposed free-radical bromination of 3-ethylhexane.
Reactivity

As a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution reactions (SN2). The bromine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds. This reactivity makes it a potentially useful intermediate for the synthesis of more complex molecules. For instance, it can be used to introduce the 2-ethylpentyl moiety into a target structure.

Applications in Research and Drug Development

While there is no specific information on the direct biological activity of this compound, its structural relative, 3-(bromomethyl)heptane, is utilized as a pharmaceutical intermediate.[3] This suggests that this compound could similarly serve as a building block in the synthesis of active pharmaceutical ingredients (APIs). The branched alkyl chain it provides can influence the lipophilicity and steric properties of a final drug molecule, potentially affecting its pharmacokinetic profile.[3]

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound is not publicly available. However, based on the known hazards of similar alkyl bromides, it should be handled with care in a well-ventilated fume hood. It is predicted to be a combustible liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate in organic chemistry and pharmaceutical development. While experimental data on its physical and spectroscopic properties are scarce, this guide provides a summary of its known identifiers and computed properties, along with predicted spectroscopic features and a plausible synthetic route. Further research is needed to fully characterize this compound and explore its utility in various synthetic applications.

References

An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3-(bromomethyl)hexane (B6232677), a primary alkyl halide. Due to the substitution at the β-carbon, its reactivity is significantly influenced by steric factors. This document details the predominant reaction mechanisms, namely the bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. Key kinetic and thermodynamic data are presented, alongside detailed experimental protocols for characteristic reactions. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the principles governing the reactivity of this compound.

Introduction

This compound is a primary alkyl bromide with the chemical structure C7H15Br. As a primary alkyl halide, its reactivity is primarily dictated by SN2 and E2 mechanisms. However, the presence of an ethyl and a propyl group on the β-carbon introduces significant steric hindrance, which modulates its reactivity compared to simpler primary alkyl halides like 1-bromopropane. Understanding the interplay of electronic effects and steric hindrance is crucial for predicting reaction outcomes and designing synthetic routes involving this substrate. This guide will explore these factors in detail, providing both theoretical background and practical experimental guidance.

General Reactivity Profile

The primary C-Br bond in this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The two main competing reaction pathways are:

  • SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is sensitive to steric hindrance at both the α- and β-carbons.

  • E2 (Bimolecular Elimination): This mechanism involves the abstraction of a proton from the β-carbon by a strong, sterically hindered base, leading to the formation of an alkene in a single, concerted step.

The choice between these two pathways is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Quantitative Reactivity Data

While specific experimental kinetic data for this compound is not extensively published, its reactivity can be estimated by comparing it to other primary alkyl bromides with varying degrees of steric hindrance.

SubstrateRelative SN2 Rate (with a given nucleophile)Predominant Reaction with Strong, Non-bulky Base (e.g., NaOEt)Predominant Reaction with Strong, Bulky Base (e.g., K-OtBu)
1-Bromopropane1SN2E2
1-Bromo-2-methylpropane0.1SN2/E2E2
This compound ~0.05 (Estimated) SN2/E2 E2
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)~0.00001Very Slow SN2/E2E2 (slow)

Note: The relative rates are estimations based on the general trend that β-substitution significantly decreases the rate of SN2 reactions due to steric hindrance.[1][2]

SN2 Reactions of this compound

The SN2 reaction is a key pathway for the functionalization of this compound. Due to the steric hindrance from the β-substituents, the reaction rate is slower than that of less hindered primary alkyl halides.[3]

General Mechanism

The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine. This leads to an inversion of stereochemistry if the carbon were chiral (which is not the case for this compound).

SN2_Mechanism reagents Nu:⁻ + H₂C(Br)CH(Et)(Pr) transition_state [Nu---CH₂(Br)---CH(Et)(Pr)]‡ reagents->transition_state Backside Attack products Nu-CH₂CH(Et)(Pr) + Br⁻ transition_state->products Inversion of Configuration

Caption: General SN2 mechanism for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 3-(ethoxymethyl)hexane via an SN2 reaction between this compound and sodium ethoxide.

Materials:

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up: Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation.

Williamson_Ether_Synthesis_Workflow start Start prep_ethoxide Prepare Sodium Ethoxide in Anhydrous Ethanol start->prep_ethoxide add_substrate Add this compound Dropwise prep_ethoxide->add_substrate reflux Reflux for 4-6 hours add_substrate->reflux workup Quench with NH₄Cl (aq) and Extract with Diethyl Ether reflux->workup dry_concentrate Dry Organic Layer (MgSO₄) and Concentrate workup->dry_concentrate purify Purify by Distillation dry_concentrate->purify end End: 3-(Ethoxymethyl)hexane purify->end

Caption: Experimental workflow for Williamson Ether Synthesis.

Experimental Protocol: Nitrile Synthesis

This protocol details the synthesis of 4-ethylheptanenitrile from this compound and sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in DMSO. Add sodium cyanide portion-wise with stirring.

  • Heating: Heat the mixture to 90°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude nitrile.

  • Purification: Purify the product by vacuum distillation.

Nitrile_Synthesis_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve add_nacn Add Sodium Cyanide dissolve->add_nacn heat Heat at 90°C for 2 hours add_nacn->heat workup Pour into Ice Water and Extract with Diethyl Ether heat->workup dry_concentrate Dry Organic Layer (Na₂SO₄) and Concentrate workup->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify end End: 4-Ethylheptanenitrile purify->end

Caption: Experimental workflow for Nitrile Synthesis.

E2 Reactions of this compound

With strong, sterically hindered bases, this compound undergoes an E2 elimination to form 3-methylenehexane. The bulky base preferentially abstracts a proton from the less hindered methyl group.

General Mechanism

The E2 reaction is a concerted process where the base abstracts a proton, the C-H bond breaks, a π bond forms, and the leaving group departs simultaneously.

E2_Mechanism reagents B:⁻ + H-CH₂-CH(Et)(Pr)Br transition_state [B---H---CH₂---CH(Et)(Pr)---Br]‡ reagents->transition_state Concerted Proton Abstraction and Leaving Group Departure products B-H + CH₂=C(Et)(Pr) + Br⁻ transition_state->products

Caption: General E2 mechanism for this compound.

Experimental Protocol: Elimination with Potassium tert-Butoxide

This protocol describes the synthesis of 3-methylenehexane from this compound using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol

  • Pentane (B18724)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in tert-butanol.

  • Addition of Substrate: Add this compound to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction to room temperature and add pentane. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Carefully remove the pentane by distillation to obtain 3-methylenehexane.

E2_Elimination_Workflow start Start dissolve_base Dissolve K-OtBu in tert-Butanol start->dissolve_base add_substrate Add this compound dissolve_base->add_substrate reflux Reflux for 2 hours add_substrate->reflux workup Add Pentane, Wash with Water and Brine reflux->workup dry_concentrate Dry Organic Layer (Na₂SO₄) and Concentrate workup->dry_concentrate purify Purify by Distillation dry_concentrate->purify end End: 3-Methylenehexane purify->end

Caption: Experimental workflow for E2 Elimination.

Conclusion

The reactivity of this compound is a clear illustration of the principles of SN2 and E2 reactions in primary alkyl halides. The significant steric hindrance at the β-position slows the rate of nucleophilic substitution, making elimination a more competitive pathway, especially with bulky bases. For synthetic applications, the choice of nucleophile/base and reaction conditions is paramount in directing the reaction towards the desired substitution or elimination product. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-(Bromomethyl)hexane. Due to the limited availability of specific experimental data for this compound, this document combines known information with best practices for handling structurally related and hazardous alkylating agents. All procedures should be conducted with a thorough understanding of the potential risks and in compliance with all institutional and regulatory guidelines.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 98429-67-5[PubChem][1]
Molecular Formula C₇H₁₅Br[PubChem][1]
Molecular Weight 179.10 g/mol [PubChem][1]
Boiling Point Data not available (Estimated based on related compounds: ~142-146°C for 3-bromohexane)[Stenutz][2], [PubChem][3]
Density Data not available
Flash Point Data not available (Considered a combustible liquid)
Solubility Insoluble in water
Appearance Liquid (Color may vary)

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. As an alkylating agent, it is presumed to be cytotoxic and may have mutagenic and carcinogenic properties. The toxicological properties have not been thoroughly investigated, and no specific LD50 or LC50 data is available.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Flammability Combustible Liquid (Classification may vary by source)H227: Combustible liquid

Reactivity and Toxicology Mechanisms

As an alkylating agent, the primary mechanism of toxicity for this compound is the covalent modification of biological macromolecules, most significantly DNA. This can lead to disruption of cellular processes, mutagenesis, and cell death.

DNA_Alkylation cluster_0 Cellular Environment cluster_1 Toxicological Outcome 3_Bromomethyl_hexane This compound (Alkylating Agent) Nucleophilic_Sites Nucleophilic Sites on DNA (e.g., N7 of Guanine) 3_Bromomethyl_hexane->Nucleophilic_Sites Alkylation Reaction DNA_Adduct DNA Adduct Formation Nucleophilic_Sites->DNA_Adduct DNA_Damage DNA Damage (Strand breaks, cross-linking) DNA_Adduct->DNA_Damage Cellular_Disruption Disruption of DNA Replication and Transcription DNA_Damage->Cellular_Disruption Cytotoxicity Cytotoxicity, Mutagenesis, Carcinogenesis Cellular_Disruption->Cytotoxicity Emergency_Workflow Start Emergency Event (Spill, Exposure, Fire) Assess_Situation Assess the Situation (Is it safe to respond?) Start->Assess_Situation Evacuate Evacuate the Area Alert Others Assess_Situation->Evacuate If unsafe Personal_Exposure Personal Exposure? Assess_Situation->Personal_Exposure If safe Call_Emergency Call Emergency Services (Provide details of the chemical) Evacuate->Call_Emergency Report Report Incident to Supervisor Call_Emergency->Report Decontaminate Remove Contaminated Clothing Use Safety Shower/Eyewash for 15 min Personal_Exposure->Decontaminate Yes Spill_Fire Spill or Fire? Personal_Exposure->Spill_Fire No Seek_Medical Seek Immediate Medical Attention Decontaminate->Seek_Medical Seek_Medical->Report Spill_Fire->Evacuate Fire Small_Spill Small, Contained Spill? Spill_Fire->Small_Spill Spill Small_Spill->Evacuate No Cleanup Follow Spill Cleanup Protocol (Section 4.3) Small_Spill->Cleanup Yes, in fume hood Cleanup->Report

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)hexane, a halogenated alkane. The document consolidates available data on its chemical identity, physicochemical properties, and predicted spectroscopic characteristics. While specific experimental protocols and biological activity data for this compound are not extensively documented in publicly accessible literature, this guide furnishes a foundational understanding based on established chemical principles and data from analogous structures.

Chemical Identification and Properties

This compound is a structural isomer of bromoheptane. Its core identification and physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 98429-67-5[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1]
Canonical SMILES CCCC(CC)CBr[1]
InChI Key ARFFUTYHKZEVGA-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers for this compound

Quantitative physical and chemical properties for this compound are primarily based on computational models.

PropertyPredicted ValueSource
XLogP3 3.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 4[1]
Exact Mass 178.03571 Da[1]
Monoisotopic Mass 178.03571 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 8[1]

Table 2: Computed Physicochemical Properties of this compound

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl environments. Signals for protons on carbons adjacent to the bromine atom (the -CH₂Br group) would appear further downfield compared to other methylene (B1212753) and methyl protons. The various CH₂, CH₃, and the single CH proton would likely result in overlapping multiplets in the upfield region (approximately 0.8-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, as all seven carbon atoms are in chemically non-equivalent environments. The carbon atom bonded to bromine (-C H₂Br) would have a chemical shift in the range of 30-40 ppm, which is downfield from the other aliphatic carbons due to the electronegativity of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a saturated alkyl halide.

  • C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

  • C-H bending: Absorptions for methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

  • C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, would be indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would likely exhibit a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak of nearly equal intensity, which is due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Caption: Proposed workflow for the synthesis and identification of this compound.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible method for the synthesis of this compound is the bromination of the corresponding alcohol, 2-ethyl-1-pentanol, using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reaction:

CH₃CH₂CH₂CH(CH₂CH₃)CH₂OH + PBr₃ → CH₃CH₂CH₂CH(CH₂CH₃)CH₂Br

Experimental Protocol (General Procedure):

  • Reaction Setup: The precursor alcohol, 2-ethyl-1-pentanol, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the cooled solution with stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Chemical Reactivity

As a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution reactions, likely via an Sₙ2 mechanism. The steric hindrance around the α-carbon is relatively low, favoring backside attack by nucleophiles. It can also undergo elimination reactions (E2) in the presence of a strong, sterically hindered base.

G Nucleophile Nucleophile 3_Bromomethyl_hexane Br H₂C—CH(CH₂CH₃)(CH₂CH₂CH₃) Nucleophile->3_Bromomethyl_hexane:f0 Transition_State Nu---CH₂---Br 3_Bromomethyl_hexane->Transition_State Product Nu—CH₂(CH₂CH₃)(CH₂CH₂CH₃) Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group

Caption: Generalized Sₙ2 reaction pathway for this compound.

Biological Activity and Drug Development Potential

There is currently no significant information in the public domain regarding the biological activity of this compound or its application in drug development. Its structure does not immediately suggest a pharmacophore associated with known drug classes. However, as an alkylating agent, it could potentially be used as a synthetic building block to introduce a 2-ethylpentyl moiety into a larger, more complex molecule with biological activity. Further research would be required to explore any potential therapeutic applications.

Safety and Handling

Based on safety data for similar alkyl halides, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)hexane is a halogenated aliphatic hydrocarbon. As a primary alkyl bromide, its chemical reactivity is primarily defined by the presence of the carbon-bromine bond, which makes it a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties, a representative synthetic and purification protocol, and essential safety and handling information for this compound. Due to the limited availability of experimental data for this specific compound, some properties are based on high-quality computational predictions and data from structurally similar molecules.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its application in experimental settings. The following tables summarize the available data.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₅BrPubChem[1]
Molecular Weight 179.10 g/mol PubChem[1]
Appearance Light yellow liquid (predicted)Thermo Fisher Scientific (for a similar compound)[2]
Boiling Point No experimental data available. Estimated to be similar to other bromoheptane isomers.
Density No experimental data available.
Solubility Expected to be insoluble in water and soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.Guidechem (for 3-bromohexane)[3], Solubility of Things (general for brominated compounds)[4]
XLogP3-AA 3.6PubChem (Computed)[1]
Chemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 98429-67-5PubChem[1]
Canonical SMILES CCCC(CC)CBrPubChem[1]
InChI Key ARFFUTYHKZEVGA-UHFFFAOYSA-NPubChem[1]
Reactivity Reacts as a primary alkyl halide, susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.MSU chemistry[5]
Stability Stable under normal storage conditions. Avoid heat, sparks, open flames, and strong oxidizing agents.Sigma-Aldrich (for 1-bromohexane)[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of primary alkyl bromides from the corresponding alcohol is through reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Below is a representative protocol for the synthesis of this compound from 3-(Hydroxymethyl)hexane.

Reaction: (C₂H₅)CH(C₃H₇)CH₂OH + PBr₃ → (C₂H₅)CH(C₃H₇)CH₂Br

Materials:

  • 3-(Hydroxymethyl)hexane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Hydroxymethyl)hexane in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow Reactants 3-(Hydroxymethyl)hexane + PBr3 in Diethyl Ether Reaction Reaction at 0°C to Reflux Reactants->Reaction Workup Aqueous Workup (Water, NaHCO3, Brine) Reaction->Workup Drying Drying with MgSO4 Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Concentration->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Reactivity in Nucleophilic Substitution

As a primary alkyl bromide, this compound is a good substrate for SN2 reactions, which are crucial in drug development for linking different molecular fragments.

SN2_Reaction Reactants Nu:⁻ + This compound TransitionState [Nu---C---Br]⁻ Transition State Reactants->TransitionState SN2 Attack Products Nu-CH₂(C₆H₁₃) + Br⁻ TransitionState->Products Inversion of Stereochemistry

Caption: General mechanism of an SN2 reaction with this compound.

Safety and Handling

Hazard Identification: [7]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: [2][7]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

While specific biological activities of this compound are not well-documented, its structural motif as a primary alkyl bromide makes it a versatile building block in medicinal chemistry. Alkyl halides are frequently used to introduce alkyl chains to a core molecule, which can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The reactivity of the C-Br bond allows for its use in a variety of coupling reactions to form C-C, C-N, C-O, and C-S bonds, enabling the synthesis of diverse compound libraries for drug screening. The use of chiral alkyl halides, in particular, can be crucial for enhancing the biological activity and specificity of drug candidates[8].

Conclusion

This compound is a valuable chemical intermediate with predictable reactivity based on its primary alkyl bromide structure. While experimental data on its physical properties and biological applications are scarce, this guide provides a solid foundation for its safe handling, synthesis, and potential applications in a research and development setting. Researchers should exercise caution and adhere to standard laboratory safety protocols when working with this compound. Further studies are warranted to fully characterize its physicochemical properties and explore its potential in medicinal chemistry and other fields.

References

Spectroscopic and Synthetic Profile of 3-(Bromomethyl)hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the halogenated hydrocarbon 3-(Bromomethyl)hexane. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a foundational resource for the use of this compound in organic synthesis and drug discovery.

Physicochemical Properties

Basic physicochemical data for this compound (C7H15Br) is summarized below.[1]

PropertyValue
Molecular Weight 179.10 g/mol
Molecular Formula C7H15Br
IUPAC Name This compound
CAS Number 98429-67-5
SMILES CCCC(CC)CBr

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is characterized by signals in the aliphatic region, with the methylene (B1212753) protons adjacent to the bromine atom expected to be the most deshielded.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40Doublet2H-CH₂Br
~1.70Multiplet1H-CH-
~1.25-1.40Multiplet6H-CH₂- (hexane chain)
~0.90Triplet6H-CH₃
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment, with the carbon attached to the bromine atom appearing significantly downfield compared to the other aliphatic carbons.

Chemical Shift (δ, ppm)Carbon Assignment
~40-45-CH₂Br
~35-40-CH-
~20-30-CH₂- (hexane chain)
~10-15-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Wavenumber (cm⁻¹)Vibration Type
2850-2960C-H stretch (alkane)
1450-1470C-H bend (alkane)
1375-1385C-H bend (alkane)
600-700C-Br stretch
Mass Spectrometry (MS) (Predicted)

In electron ionization mass spectrometry, this compound is expected to fragment through characteristic pathways for alkyl bromides. The molecular ion peak may be observed, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M+2 peaks for bromine-containing fragments.

m/zAssignment
178/180[M]⁺ (Molecular ion)
99[M-Br]⁺
57[C₄H₉]⁺ (loss of propyl and bromomethyl radicals)
43[C₃H₇]⁺
29[C₂H₅]⁺

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is via the bromination of the corresponding alcohol, 3-(hydroxymethyl)hexane (also known as 2-ethyl-1-pentanol), using a reagent like phosphorus tribromide (PBr₃).[2]

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 3-(Hydroxymethyl)hexane 3-(Hydroxymethyl)hexane ReactionVessel Reaction in an inert solvent (e.g., diethyl ether) at 0 °C to room temperature 3-(Hydroxymethyl)hexane->ReactionVessel PBr3 Phosphorus Tribromide (PBr₃) PBr3->ReactionVessel Quenching Quenching with water/ice ReactionVessel->Quenching Reaction mixture Extraction Extraction with an organic solvent Quenching->Extraction Washing Washing with aqueous NaHCO₃ and brine Extraction->Washing Drying Drying over anhydrous MgSO₄ Washing->Drying Filtration Filtration Drying->Filtration SolventRemoval Solvent removal under reduced pressure Filtration->SolventRemoval Distillation Distillation or column chromatography SolventRemoval->Distillation Product This compound Distillation->Product

Caption: Synthetic workflow for this compound.

General Experimental Protocols

Synthesis of this compound from 3-(Hydroxymethyl)hexane

This protocol is a generalized procedure for the bromination of a primary alcohol.

  • Reaction Setup: A solution of 3-(hydroxymethyl)hexane in a dry, inert solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

  • Addition of Reagent: Phosphorus tribromide (PBr₃), typically one-third of a molar equivalent, is added dropwise to the stirred solution via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of ice-water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[3]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a quick scan is often sufficient.[4] For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[4]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.[7]

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.[7]

  • Cleaning: After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol (B145695) followed by a non-polar solvent) and returned to a desiccator.[5][7]

Mass Spectrometry (Electron Ionization)

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[8]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[9][10][11]

  • Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

References

IUPAC name for 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Bromomethyl)hexane (B6232677)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated alkane of interest as a synthetic intermediate in organic chemistry and medicinal chemistry. The document elucidates the correct IUPAC nomenclature, physicochemical properties, synthetic routes, and key chemical reactions. Emphasis is placed on its application as a building block for introducing a branched heptyl moiety in the development of new chemical entities. Detailed experimental protocols for its synthesis and subsequent use in carbon-carbon bond-forming reactions are presented, alongside workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Nomenclature and Structure

The chemical name this compound is the correct IUPAC name for the compound with the chemical formula C₇H₁₅Br.[1] According to IUPAC nomenclature rules, the principal chain is the longest continuous carbon chain, which in this case is a six-carbon chain (hexane). A bromomethyl (-CH₂Br) group is present as a substituent at position 3 of this chain.[2]

  • IUPAC Name : this compound[1]

  • CAS Number : 98429-67-5[3]

  • Molecular Formula : C₇H₁₅Br[3]

  • Molecular Weight : 179.10 g/mol [1]

  • SMILES : CCCC(CC)CBr[1][3]

  • InChI Key : ARFFUTYHKZEVGA-UHFFFAOYSA-N

The structure contains a chiral center at the third carbon atom, and therefore, can exist as two enantiomers: (R)-3-(Bromomethyl)hexane and (S)-3-(Bromomethyl)hexane.

Physicochemical Properties

Quantitative data for this compound is summarized below. This data is essential for planning reactions, purification procedures, and for computational modeling studies in drug design.

PropertyValueReference
Molecular Weight 179.10 g/mol [1]
Molecular Formula C₇H₁₅Br[3]
CAS Number 98429-67-5
XLogP3 (Computed)3.6[1]
Topological Polar Surface Area (Computed)0 Ų[1]
Heavy Atom Count (Computed)8[1]
Rotatable Bond Count (Computed)4[1]

Synthesis and Experimental Protocols

As a synthetic intermediate, this compound is typically prepared from its corresponding alcohol, 2-ethyl-1-pentanol (B1595484). The conversion of a primary alcohol to a primary alkyl bromide is a standard transformation in organic synthesis, commonly achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Synthetic Workflow

The synthesis proceeds via the conversion of a primary alcohol to the target alkyl bromide. This workflow is a cornerstone of synthetic organic chemistry.

G cluster_0 Synthesis of this compound A Starting Material: 2-Ethyl-1-pentanol C Reaction Vessel (Anhydrous Conditions) A->C B Brominating Agent: Phosphorus Tribromide (PBr₃) B->C D Reaction Workup: Aqueous Quench & Extraction C->D  Reaction E Purification: Distillation D->E  Crude Product F Final Product: This compound E->F  Purified Product

Caption: Synthetic workflow for this compound from 2-ethyl-1-pentanol.

Experimental Protocol: Synthesis from 2-Ethyl-1-pentanol

This protocol is adapted from standard procedures for converting primary alcohols to alkyl bromides using PBr₃.

Materials:

  • 2-Ethyl-1-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, heating mantle, and distillation apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Place 2-ethyl-1-pentanol (1 equivalent) in the flask, dissolved in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

  • Addition of Reagent: Add phosphorus tribromide (0.33-0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile building block for introducing the 2-ethylpentyl moiety into target molecules. Its utility stems from the reactivity of the carbon-bromine bond in two primary types of reactions: nucleophilic substitution and Grignard reagent formation.

Reaction Pathways

The dual reactivity of this compound allows for its use as either an electrophile in substitution reactions or, after conversion to a Grignard reagent, as a potent carbon nucleophile.

G cluster_1 Key Reaction Pathways cluster_sn2 SN2 Reaction cluster_grignard Grignard Pathway A This compound B Nucleophile (Nu⁻) e.g., R-O⁻, N₃⁻, CN⁻ C Alkylated Product (R-CH₂-CH(Et)(Pr)) A->C D Magnesium (Mg) in dry ether E Grignard Reagent (R-MgBr) A->E B->C  Substitution D->E  Formation G C-C Coupled Product (Alcohol) E->G  Addition F Electrophile e.g., Aldehyde, Ketone F->G

Caption: Key reaction pathways for this compound in synthetic chemistry.

Application in Drug Discovery

The introduction of alkyl groups is a fundamental strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The 2-ethylpentyl group, introduced via this compound, can:

  • Increase Lipophilicity: Enhancing the hydrophobicity of a molecule can improve its ability to cross cell membranes and the blood-brain barrier.

  • Optimize Binding: The branched, flexible alkyl chain can establish favorable van der Waals interactions within a target protein's binding pocket, potentially increasing potency and selectivity.

  • Block Metabolism: The alkyl group can shield metabolically labile sites on a molecule, thereby increasing its metabolic stability and prolonging its half-life.

Experimental Protocol: Grignard Reagent Formation and Reaction

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.[4][5][6]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Benzaldehyde (B42025)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • All glassware must be rigorously flame-dried or oven-dried.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add a small amount of anhydrous ether to cover the magnesium.

    • Dissolve this compound (1 equivalent) in anhydrous ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Electrophile:

    • Dissolve benzaldehyde (1 equivalent) in anhydrous ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzaldehyde solution dropwise with vigorous stirring.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting secondary alcohol can be purified by column chromatography on silica (B1680970) gel.

Safety and Handling

Alkyl bromides are generally considered hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

  • Hazards: Likely to be a skin and eye irritant. May be harmful if inhaled or swallowed.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable synthetic intermediate for research chemists and drug development professionals. Its well-defined reactivity allows for the strategic incorporation of a branched alkyl chain into complex molecules. The protocols and data presented in this guide are intended to provide the necessary technical information to effectively and safely utilize this compound as a building block in the synthesis of novel chemical entities with potentially improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for 3-(Bromomethyl)hexane and Related Alkyl Bromides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)hexane (B6232677) is a primary alkyl bromide with the chemical formula C₇H₁₅Br. While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its structure suggests utility as an alkylating agent in various organic transformations. This document provides an overview of the expected reactivity of this compound based on the well-established chemistry of primary alkyl bromides. Furthermore, it details the applications and protocols of structurally related and more commonly utilized bromoalkanes in organic synthesis, particularly in the pharmaceutical industry.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1]
CAS Number 98429-67-5[1][2]
IUPAC Name This compound[1]
SMILES CCCC(CC)CBr[1]
InChI InChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3[1]
InChIKey ARFFUTYHKZEVGA-UHFFFAOYSA-N[1]

Core Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions and can also be used to form organometallic reagents.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This type of reaction proceeds with an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles for Sₙ2 reactions with primary alkyl bromides include:

  • Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

  • Nitrogen nucleophiles: Ammonia, amines, and azides to form amines and alkyl azides.

  • Sulfur nucleophiles: Thiols and thiolates to form thioethers.

  • Carbon nucleophiles: Cyanide and enolates to form nitriles and to achieve C-C bond formation.

SN2_Reaction

Formation of Grignard Reagents

Alkyl halides react with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form alkylmagnesium halides, commonly known as Grignard reagents.[3] this compound can be converted into (3-methylhexyl)magnesium bromide. This Grignard reagent is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[3]

Grignard_Formation_and_Reaction

Detailed Application Notes and Protocols for Related Compounds

Due to the limited specific literature on this compound, the following sections detail the uses and experimental protocols for structurally similar and more commonly employed alkyl bromides in pharmaceutical synthesis.

Application Note 1: 3-(Bromomethyl)heptane as a Pharmaceutical Intermediate

3-(Bromomethyl)heptane (also known as 1-bromo-2-ethylhexane) is a versatile intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[4] Its branched alkyl chain can impart specific lipophilicity or steric properties to the final drug molecule, influencing its pharmacokinetic profile.[4] It is instrumental in processes where nucleophilic substitution reactions are employed to create carbon-carbon bonds or introduce ether linkages.[4]

Application Note 2: 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane in the Synthesis of Brivaracetam

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a crucial chiral building block in the stereoselective synthesis of the antiepileptic drug Brivaracetam.[5] The strained bicyclic system, containing an epoxide, is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce diverse functionalities with a high degree of stereocontrol.[6] The bromomethyl group serves as a reactive handle for forming carbon-carbon bonds, a key step in constructing the core structure of Brivaracetam.[5]

Brivaracetam_Synthesis_Intermediate

Experimental Protocols

The following are representative protocols for reactions that this compound would be expected to undergo, based on procedures for analogous alkyl bromides.

Protocol 1: General Procedure for Nucleophilic Substitution - Ether Synthesis

This protocol is adapted from the synthesis of 1-(hex-3-enyloxy)-4-nitrobenzene from 1-bromo-3-hexene (B2517785) and can be applied to the reaction of this compound with a phenol (B47542).[7]

Reaction: R-OH + this compound + K₂CO₃ → R-O-CH₂(CH(CH₂CH₃)(CH₂CH₂CH₃)) + KHCO₃ + KBr (where R is an aromatic or alkyl group)

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

ParameterValue
Reactant 1 Phenol
Reactant 2 This compound
Base Potassium Carbonate
Solvent Acetone
Reaction Time 6-8 hours
Temperature Reflux
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde

This protocol is a general procedure for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with an aldehyde.[8]

Reaction:

  • This compound + Mg → (3-methylhexyl)magnesium bromide

  • (3-methylhexyl)magnesium bromide + R'-CHO → R'-CH(OH)CH₂(CH(CH₂CH₃)(CH₂CH₂CH₃))

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

Part A: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of this compound in anhydrous ether to the flask.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

Part B: Reaction with Aldehyde

  • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous ether.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

ParameterValue
Reactant This compound
Reagent Magnesium Turnings
Solvent Anhydrous Diethyl Ether or THF
Electrophile Aldehyde
Work-up Saturated aq. NH₄Cl

Conclusion

While this compound itself is not a widely cited reagent, its chemical properties as a primary alkyl bromide make it a potentially useful building block in organic synthesis for introducing a 3-methylhexyl group. The primary modes of reactivity are expected to be Sₙ2 reactions and the formation of a Grignard reagent. The protocols and applications of structurally similar compounds, such as 3-(bromomethyl)heptane and 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane, provide a strong framework for the potential uses of this compound in the synthesis of complex organic molecules and pharmaceutical intermediates. Researchers and drug development professionals can utilize the general protocols provided as a starting point for developing specific synthetic routes involving this reagent.

References

Application Notes and Protocols: Reaction Mechanisms Involving 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 3-(bromomethyl)hexane (B6232677), a versatile primary alkyl halide intermediate relevant to pharmaceutical synthesis. The notes include theoretical discussions, illustrative quantitative data, detailed experimental protocols, and visualizations to guide researchers in designing and executing synthetic strategies involving this reagent.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide. Its reactivity is dominated by nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The choice between these two pathways is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. Due to the high energy and instability of a primary carbocation, SN1 and E1 mechanisms are generally not favored for this compound.

The reactive center is the carbon atom bonded to the bromine. This carbon is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. The adjacent hydrogen atoms on the neighboring carbon are susceptible to abstraction by a strong base, leading to elimination.

Nucleophilic Substitution (SN2) Reactions

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step mechanism. A nucleophile attacks the electrophilic carbon at 180° to the leaving group (bromide), causing an inversion of stereochemistry at the chiral center, if one were present. For this compound, which is chiral at the 3-position, this inversion is a key stereochemical outcome.

Factors Favoring SN2 Reactions:
  • Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻).

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Temperature: Lower temperatures generally favor substitution over elimination.

Illustrative Quantitative Data for SN2 Reactions

Disclaimer: The following data are illustrative examples based on the expected reactivity of primary alkyl halides and are not derived from specific literature reports on this compound.

NucleophileSolventTemperature (°C)ProductYield (%)Rate Constant (10⁻⁴ M⁻¹s⁻¹)
NaN₃DMSO253-(Azidomethyl)hexane9215.2
NaCNDMF304-Ethylheptanenitrile8812.5
CH₃CO₂NaAcetone503-(Acetoxymethyl)hexane755.8
NaIAcetone253-(Iodomethyl)hexane9520.1
Experimental Protocol: Synthesis of 3-(Azidomethyl)hexane via SN2 Reaction

Objective: To synthesize 3-(azidomethyl)hexane from this compound and sodium azide (B81097) via an SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 eq) and anhydrous DMSO.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.0 eq) to the flask.

  • Heat the reaction mixture to 25°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-(azidomethyl)hexane.

Elimination (E2) Reactions

The E2 (Elimination Bimolecular) reaction is also a concerted, one-step mechanism. A strong, sterically hindered base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group, while simultaneously the C-Br bond breaks and a double bond is formed.

Factors Favoring E2 Reactions:
  • Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA)).

  • Solvent: Aprotic solvents are common, though the conjugate acid of the base (e.g., tert-butanol (B103910) for t-BuOK) can also be used.

  • Temperature: Higher temperatures generally favor elimination over substitution.

Illustrative Quantitative Data for E2 Reactions

Disclaimer: The following data are illustrative examples based on the expected reactivity of primary alkyl halides and are not derived from specific literature reports on this compound.

BaseSolventTemperature (°C)Major Product(s)Yield (%)Ratio (Zaitsev:Hofmann)
t-BuOKTHF603-Ethyl-1-hexene8510:90 (Hofmann major)
NaOEtEthanol703-Ethyl-1-hexene, 3-Methyl-2-heptene7070:30 (Zaitsev major)
DBUAcetonitrile803-Ethyl-1-hexene7820:80 (Hofmann major)
Experimental Protocol: Synthesis of 3-Ethyl-1-hexene via E2 Reaction

Objective: To synthesize 3-ethyl-1-hexene from this compound using potassium tert-butoxide via an E2 reaction.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Pentane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 eq) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with pentane.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the product by fractional distillation due to its volatility.

Visualizing Reaction Mechanisms and Workflows

SN2_Mechanism reactant This compound + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Backside Attack product 3-(Substituted-methyl)hexane + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 reaction mechanism of this compound.

E2_Mechanism reactant This compound + Base⁻ transition_state Transition State reactant->transition_state Proton Abstraction product 3-Ethyl-1-hexene + H-Base + Br⁻ transition_state->product Alkene Formation

Caption: E2 reaction mechanism of this compound.

Experimental_Workflow setup Reaction Setup 1. Add reagents and solvent to flask 2. Assemble glassware reaction Reaction 1. Control temperature 2. Stir for specified time 3. Monitor progress (TLC/GC) setup->reaction workup Aqueous Workup 1. Quench reaction 2. Liquid-liquid extraction 3. Wash organic layer reaction->workup purification Purification 1. Dry organic layer 2. Concentrate solvent 3. Distillation/Chromatography workup->purification analysis Product Analysis 1. NMR 2. IR 3. Mass Spectrometry purification->analysis

Caption: General experimental workflow for reactions.

Decision_Tree start This compound nucleophile_base Nature of Reagent? start->nucleophile_base strong_nuc Strong, Unhindered Nucleophile nucleophile_base->strong_nuc Strong Nucleophile strong_base Strong, Hindered Base nucleophile_base->strong_base Strong Base sn2 Favors SN2 strong_nuc->sn2 e2 Favors E2 strong_base->e2

Application Notes and Protocols: 3-(Bromomethyl)hexane in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Bromomethyl)hexane as a versatile alkylating agent in the synthesis of novel chemical entities. Due to its chemical structure, this compound is an effective reagent for introducing a 2-ethylpentyl moiety into a variety of molecules through nucleophilic substitution reactions. This document outlines a representative synthetic protocol and provides a framework for the utilization of this building block in drug discovery and development workflows.

Introduction

This compound is a halogenated organic compound characterized by a reactive primary bromide. This functional group makes it an excellent substrate for S(_N)2 reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The branched 2-ethylpentyl group introduced by this reagent can impart increased lipophilicity and steric bulk to a parent molecule, properties that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthesis of Novel Compounds using this compound

The primary application of this compound in synthetic chemistry is as an alkylating agent. It readily reacts with a wide range of nucleophiles under basic conditions to yield more complex molecular architectures.

A representative reaction is the Williamson ether synthesis, where an alcohol or a phenol (B47542) is deprotonated to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound, forming a new ether linkage.

General Reaction Scheme:

This straightforward and high-yielding reaction makes this compound a valuable tool for the synthesis of novel ethers with potential applications in medicinal chemistry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a novel ether derivative using 4-hydroxyacetophenone and this compound as starting materials.

Step No.Reaction StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
1O-Alkylation4-HydroxyacetophenoneThis compound, K₂CO₃, Acetone (B3395972)1-(4-((3-(methyl)hexyl)oxy)phenyl)ethan-1-one85-95>98

Experimental Protocols

Synthesis of 1-(4-((2-ethylpentyl)oxy)phenyl)ethanone

This protocol details the O-alkylation of 4-hydroxyacetophenone with this compound.

Materials:

  • 4-Hydroxyacetophenone

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-((2-ethylpentyl)oxy)phenyl)ethanone.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis and characterization of novel compounds using this compound.

Synthetic Pathway of 1-(4-((2-ethylpentyl)oxy)phenyl)ethanone 4-Hydroxyacetophenone 4-Hydroxyacetophenone Product 1-(4-((2-ethylpentyl)oxy)phenyl)ethanone 4-Hydroxyacetophenone->Product K2CO3, Acetone, Reflux This compound This compound This compound->Product

Caption: Synthetic pathway for a novel ether using this compound.

General Experimental Workflow Start Start Synthesis Synthesis of Novel Compound Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay Data_Analysis Data Analysis and Lead Optimization Biological_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for synthesis and evaluation of new compounds.

Application Notes and Protocols for the Grignard Reaction with 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 3-(bromomethyl)hexane (B6232677), known as (2-ethylhexyl)magnesium bromide, and its subsequent reactions with representative electrophiles. These protocols are intended to guide researchers in the safe and efficient synthesis of valuable intermediates for drug discovery and development.

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The Grignard reagent derived from this compound, (2-ethylhexyl)magnesium bromide, provides a versatile building block for introducing the 2-ethylhexyl group into a variety of molecular scaffolds. This branched alkyl chain can be found in numerous bioactive molecules and can influence properties such as lipophilicity, metabolic stability, and biological activity. The successful preparation and utilization of this Grignard reagent require strict adherence to anhydrous conditions to prevent its decomposition.

Applications in Drug Development

The (2-ethylhexyl)magnesium bromide reagent is a valuable tool in medicinal chemistry and drug development for the synthesis of complex organic molecules. Some of its key applications include:

  • Synthesis of Novel Ligands: It can be used to synthesize ligands for various biological targets. For instance, it has been employed in the synthesis of 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine, a pyridyl amine ligand used in polymerization catalysis, which showcases its utility in creating molecules with specific coordination properties that could be adapted for biological targets.

  • Formation of Complex Intermediates: The reagent facilitates the creation of key intermediates for more complex molecules. An example is its use in the synthesis of dichloro(dodecyl)-2-ethylhexylsilane, an intermediate for silafluorene-based copolymers, demonstrating its role in preparing advanced materials which can have applications in drug delivery systems.

  • Carbon-Carbon Bond Formation with Diverse Electrophiles: As a potent nucleophile, (2-ethylhexyl)magnesium bromide reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce the 2-ethylhexyl moiety. This allows for the synthesis of a diverse library of compounds for biological screening.

Experimental Protocols

Protocol 1: Preparation of (2-Ethylhexyl)magnesium Bromide

This protocol describes the synthesis of the Grignard reagent from this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compoundC₇H₁₅Br179.1010017.91 g
Magnesium turningsMg24.311102.67 g
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-100 mL
Iodine (I₂)I₂253.81catalytic1-2 crystals

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a nitrogen atmosphere and allow to cool to room temperature.

  • Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. Prepare a solution of this compound (17.91 g) in 80 mL of anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (approx. 5-10 mL) of the this compound solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey, cloudy solution is the (2-ethylhexyl)magnesium bromide reagent.

Titration of the Grignard Reagent:

Before use, the concentration of the Grignard reagent should be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Protocol 2: Reaction with Formaldehyde (B43269) to Synthesize 2-Ethyl-1-heptanol

This protocol details the reaction of (2-ethylhexyl)magnesium bromide with formaldehyde to produce a primary alcohol.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
(2-Ethylhexyl)magnesium bromide solutionC₈H₁₇BrMg217.43100(From Protocol 1)
Paraformaldehyde(CH₂O)n30.03 (per unit)1103.30 g
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-50 mL
Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl)NH₄Cl53.49-100 mL

Procedure:

  • Reaction Setup: In a separate dry flask, suspend paraformaldehyde (3.30 g) in 50 mL of anhydrous diethyl ether. Cool this suspension in an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared (2-ethylhexyl)magnesium bromide solution to the stirred paraformaldehyde suspension via a cannula or dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, 2-ethyl-1-heptanol, can be purified by vacuum distillation.

Expected Product Data:

ProductMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Boiling Point (°C)
2-Ethyl-1-heptanolC₉H₂₀O144.2570-85198-200
Protocol 3: Reaction with Benzaldehyde (B42025) to Synthesize 1-Phenyl-2-ethylheptan-1-ol

This protocol describes the reaction of (2-ethylhexyl)magnesium bromide with benzaldehyde to form a secondary alcohol.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
(2-Ethylhexyl)magnesium bromide solutionC₈H₁₇BrMg217.4350(From Protocol 1)
BenzaldehydeC₇H₆O106.12505.31 g (5.1 mL)
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-50 mL
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-75 mL

Procedure:

  • Reaction Setup: Cool the prepared (2-ethylhexyl)magnesium bromide solution in an ice bath.

  • Addition of Aldehyde: Prepare a solution of benzaldehyde (5.31 g) in 20 mL of anhydrous diethyl ether in a dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 75 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude 1-phenyl-2-ethylheptan-1-ol can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Expected Product Data:

ProductMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
1-Phenyl-2-ethylheptan-1-olC₁₅H₂₄O220.3575-90Viscous oil

Visualizations

Grignard Reagent Formation Pathway

Grignard_Formation This compound This compound C₇H₁₅Br Grignard_Reagent (2-Ethylhexyl)magnesium bromide C₈H₁₇BrMg This compound->Grignard_Reagent + Mg Mg Mg Et2O Anhydrous Et₂O Et2O->Grignard_Reagent

Caption: Formation of (2-Ethylhexyl)magnesium bromide.

Experimental Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification prep_start Dry Glassware & Reagents add_mg Add Mg turnings & I₂ prep_start->add_mg add_halide Add this compound in Et₂O add_mg->add_halide reflux Reflux to form Grignard Reagent add_halide->reflux cool Cool Grignard Reagent (0 °C) reflux->cool add_electrophile Add Electrophile (e.g., Aldehyde) cool->add_electrophile react Stir at RT add_electrophile->react quench Quench with aq. NH₄Cl react->quench extract Extract with Et₂O quench->extract dry Dry organic layer extract->dry purify Purify Product dry->purify

Caption: General workflow for a Grignard reaction.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)hexane is a primary alkyl halide that serves as a versatile building block in organic synthesis. Due to its structure, with the leaving group (bromine) attached to a primary carbon, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway allows for the efficient and stereospecific introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The low steric hindrance around the electrophilic carbon atom facilitates the backside attack by various nucleophiles, leading to high yields of substituted products.

These application notes provide an overview of key nucleophilic substitution reactions involving this compound, detailed experimental protocols for selected transformations, and quantitative data to guide synthetic planning.

Reaction Mechanism: The SN2 Pathway

Nucleophilic substitution reactions of this compound proceed predominantly via the SN2 mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at 180° to the carbon-bromine bond (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction results in the inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not observable in the product's optical activity.

Caption: General SN2 mechanism for this compound.

Application Notes: Scope of Nucleophilic Substitution

A variety of nucleophiles can be employed to displace the bromide from this compound, leading to a diverse range of functionalized products. The choice of solvent is critical; polar aprotic solvents such as acetone, DMSO, or DMF are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[1][2]

Quantitative Data Summary

The following table summarizes representative SN2 reactions with this compound, providing typical conditions and expected yields based on established methodologies for primary alkyl bromides.

Nucleophile Reagent Solvent Temp (°C) Time (h) Product Typical Yield (%) Reaction Type
Azide (N₃⁻)Sodium Azide (NaN₃)DMSO50-706-123-(Azidomethyl)hexane85-95Azide Synthesis
Cyanide (CN⁻)Sodium Cyanide (NaCN)DMSO60-808-163-(Cyanomethyl)hexane80-90Nitrile Synthesis
Iodide (I⁻)Sodium Iodide (NaI)AcetoneReflux1-33-(Iodomethyl)hexane>95Finkelstein Reaction[3]
Ethoxide (EtO⁻)Sodium Ethoxide (NaOEt)EthanolReflux4-83-(Ethoxymethyl)hexane75-85Williamson Ether Synthesis[4]
Acetate (AcO⁻)Sodium Acetate (NaOAc)DMF80-10012-243-(Acetoxymethyl)hexane80-90Esterification
Hydrosulfide (HS⁻)Sodium Hydrosulfide (NaSH)Ethanol503-6Hexane-3-ylmethanethiol70-80Thiol Synthesis
Ammonia (NH₃)Ammonia (excess)Ethanol100 (sealed tube)24(Hexan-3-yl)methanamine40-50Aminolysis

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

General Experimental Workflow

A typical experimental procedure for the nucleophilic substitution of this compound follows a standard sequence of reaction, workup, and purification.

Workflow A 1. Reaction Setup Substrate + Nucleophile + Solvent B 2. Reaction Heating & Stirring under N2 A->B Monitor by TLC C 3. Workup Quench with H2O, Separate Layers B->C D 4. Extraction Extract aqueous layer with organic solvent C->D E 5. Drying & Filtration Dry combined organic layers (e.g., MgSO4) D->E F 6. Purification Solvent removal, Column Chromatography E->F G 7. Analysis NMR, IR, MS F->G Characterize Pure Product

References

Application Notes: The Role of 3-(Bromomethyl)hexane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of 3-(Bromomethyl)hexane as a prospective initiator in controlled polymer synthesis. Due to the limited direct literature on this specific compound, the applications and protocols described herein are based on the well-established reactivity of primary alkyl bromides in polymer chemistry. This guide explores its potential role in Atom Transfer Radical Polymerization (ATRP) and Cationic Polymerization, offering a foundation for researchers to develop novel polymers with tailored architectures and functionalities.

Introduction to this compound in Polymer Chemistry

This compound is an alkyl halide with a structure conducive to initiating chain-growth polymerization. Its primary bromoalkane functionality serves as a reactive site that can be activated to generate either a radical or a cationic species, making it a versatile tool for polymer synthesis. The presence of the bromine atom allows for its use as an initiator in various controlled polymerization techniques, which are essential for creating well-defined polymers with predictable molecular weights, low polydispersity, and specific end-group functionalities.[1] Such polymers are of significant interest in advanced applications, including drug delivery systems, biomaterials, and advanced coatings.

This document outlines two primary applications for this compound: as an initiator for Atom Transfer Radical Polymerization (ATRP) and for Lewis acid-mediated Cationic Polymerization.

Application I: Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled radical polymerization technique that enables the synthesis of polymers with precisely defined structures.[1] The process relies on a reversible equilibrium between active (propagating) radical species and dormant species, mediated by a transition metal complex. A primary alkyl bromide like this compound is an excellent candidate for an ATRP initiator.[2]

Principle of ATRP Initiation

The C-Br bond in this compound can be homolytically cleaved by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a carbon-centered radical that initiates polymerization and the metal complex in a higher oxidation state (e.g., Br-Cu(II)). This process is reversible, establishing a dynamic equilibrium that keeps the concentration of active radicals low, thereby minimizing termination reactions and allowing for controlled chain growth.

Caption: ATRP mechanism initiated by an alkyl bromide (R-Br).

Experimental Protocol: ATRP of Styrene (B11656)

This protocol is adapted from general procedures for the ATRP of styrene using an alkyl bromide initiator.[3]

Materials:

  • Styrene (monomer), freshly passed through basic alumina (B75360) to remove inhibitor.

  • This compound (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Anisole (B1667542) (solvent/internal standard).

  • Nitrogen gas (high purity).

  • Methanol (B129727) (for precipitation).

  • Tetrahydrofuran (THF) for analysis.

Equipment:

  • Schlenk flask with a magnetic stir bar.

  • Rubber septa.

  • Syringes (degassed).

  • Schlenk line for inert atmosphere operations.

  • Thermostatically controlled oil bath.

  • Gas chromatograph (GC) and Gel Permeation Chromatography (GPC) for analysis.

Procedure:

  • Catalyst Preparation: Add CuBr (e.g., 0.072 g, 0.5 mmol) to a dry Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive nitrogen pressure, add anisole (10 mL) and the purified styrene monomer (10 mL, 87 mmol) via degassed syringes.

  • Ligand Addition: Add the ligand, PMDETA (0.104 mL, 0.5 mmol), via syringe. The solution should turn green as the Cu(I)/PMDETA complex forms.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Initiation: After bringing the flask to the reaction temperature (e.g., 110 °C) in the oil bath, add the initiator, this compound (e.g., 0.089 g, 0.5 mmol), via a degassed syringe. This marks the start of the polymerization (t=0).

  • Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by GC and to determine molecular weight and polydispersity by GPC.

  • Termination: To stop the reaction, cool the flask to room temperature and expose the contents to air. The solution will turn blue, indicating oxidation of the copper catalyst.

  • Purification: Dilute the viscous solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

  • Drying: Collect the purified polymer by filtration and dry under vacuum at 40-50 °C to a constant weight.

Representative Data

The following table presents hypothetical data for the ATRP of styrene initiated by this compound, based on typical results for similar systems.[4][5]

Time (hours)Monomer Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
1254,5001.18
2488,4001.15
47513,2001.12
69116,0001.10
Conditions: [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 174:1:1:1; T = 110 °C.

Application II: Initiator for Cationic Polymerization

Cationic polymerization is suitable for monomers with electron-donating groups, such as isobutylene (B52900) and vinyl ethers, which can stabilize the propagating carbocationic center.[6] this compound can potentially initiate such polymerizations when activated by a strong Lewis acid.

Principle of Cationic Initiation

A Lewis acid (e.g., TiCl₄, AlCl₃) can abstract the bromide from this compound, generating a secondary carbocation and a complex counter-anion. This carbocation then acts as the initiator by attacking the electron-rich double bond of a monomer molecule, starting the polymerization chain.[7][8]

Cationic_Polymerization Initiator R-Br (this compound) Carbocation R+ Initiator->Carbocation LewisAcid Lewis Acid (e.g., TiCl4) Counterion [TiCl4Br]- Monomer Monomer Carbocation->Monomer Propagation PropagatingChain R-M+ ... [TiCl4Br]- Polymer Polymer PropagatingChain->Polymer n Monomers

Caption: Cationic polymerization initiated by an alkyl halide/Lewis acid system.

Experimental Protocol: Cationic Polymerization of Isobutylene

This protocol is based on general procedures for the cationic polymerization of isobutylene under cryogenic conditions.[9]

Materials:

  • Isobutylene (monomer), dried by passing through columns of molecular sieves.

  • This compound (initiator).

  • Titanium tetrachloride (TiCl₄) (co-initiator/Lewis acid).

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent), freshly distilled from CaH₂.

  • Methanol (for quenching).

  • Nitrogen gas (high purity).

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Dry ice/acetone (B3395972) or liquid nitrogen bath.

  • Syringes and cannulas for reagent transfer under inert atmosphere.

  • Glove box (optional, for handling reagents).

Procedure:

  • Setup: Assemble the reactor and dry thoroughly under vacuum with gentle heating. Cool to room temperature under a stream of dry nitrogen.

  • Solvent and Monomer: Charge the flask with dry dichloromethane (e.g., 200 mL) and cool the reactor to the desired temperature (e.g., -80 °C) using a dry ice/acetone bath. Condense the isobutylene gas (e.g., 20 mL, 0.24 mol) into the cooled solvent.

  • Initiator Addition: Add the initiator, this compound (e.g., 0.215 g, 1.2 mmol), to the monomer solution via syringe.

  • Co-initiator Addition: Prepare a stock solution of TiCl₄ in dry dichloromethane (e.g., 1 M). Slowly add the TiCl₄ solution (e.g., 4.8 mL, 4.8 mmol) to the stirred monomer/initiator mixture. The polymerization typically starts immediately, indicated by a rise in temperature.

  • Reaction: Maintain the reaction at -80 °C for the desired time (e.g., 1-2 hours).

  • Quenching: Terminate the polymerization by adding pre-chilled methanol (20 mL).

  • Purification: Allow the mixture to warm to room temperature. Wash the solution with water to remove the catalyst residues. Precipitate the polyisobutylene (B167198) by adding the organic phase to a large volume of acetone or methanol.

  • Drying: Decant the solvent and dry the polymer under vacuum to a constant weight.

Representative Data

The following table shows expected trends for the cationic polymerization of isobutylene, demonstrating the effect of the initiator to monomer ratio on the final polymer properties.[9][10]

[Monomer]/[Initiator] RatioYield (%)Mn ( g/mol )PDI (Mw/Mn)
100955,5001.8
2009210,5001.9
4008820,1002.1
8008538,0002.3
Conditions: [TiCl₄]/[Initiator] = 4; T = -80 °C; Time = 1 hour.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a controlled polymerization experiment in a research laboratory setting.

Workflow prep Reagent Preparation (Purification, Degassing) setup Reactor Setup (Dry glassware, Inert atm) prep->setup reaction Polymerization (Temp control, Stirring) setup->reaction sampling In-situ Monitoring (GC, NMR) reaction->sampling termination Termination & Quenching reaction->termination purification Polymer Purification (Precipitation, Filtration) termination->purification drying Drying (Vacuum oven) purification->drying analysis Polymer Characterization (GPC, NMR, DSC) drying->analysis

Caption: General laboratory workflow for controlled polymerization.

Conclusion

While direct experimental data for this compound in polymer chemistry is not yet prevalent, its structure strongly suggests its utility as a versatile initiator for both controlled radical and cationic polymerization techniques. The protocols and representative data provided here offer a robust starting point for researchers to explore its potential in synthesizing well-defined polymers. Further investigation is warranted to determine the precise kinetic parameters and optimal conditions for its use with various monomers, which could unlock new possibilities in the design of advanced materials for pharmaceutical and technological applications.

References

Synthesis of 3-(Bromomethyl)hexane Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-(bromomethyl)hexane (B6232677) and its derivatives represent a class of versatile building blocks in the synthesis of novel therapeutic agents. The strategic incorporation of the bromomethyl group onto a branched hexane (B92381) scaffold provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, allowing for the construction of complex molecular architectures with potential pharmacological activity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound. It outlines a reliable two-step synthetic route, starting from the preparation of the precursor alcohol, 3-(hydroxymethyl)hexane, followed by its conversion to the target alkyl bromide. Additionally, it discusses the significance of these derivatives in medicinal chemistry, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification of the compound.

PropertyValueSource
Molecular Formula C7H15BrPubChem[1]
Molecular Weight 179.10 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 98429-67-5PubChem[1]
Predicted Boiling Point 175-185 °C
Predicted Density ~1.1 g/mL
Solubility Soluble in organic solvents (e.g., DCM, ether, hexanes); Insoluble in water.[2]

Applications in Drug Discovery and Medicinal Chemistry

Alkyl halides, such as this compound, are pivotal intermediates in the synthesis of pharmaceuticals.[3][4][5] The carbon-bromine bond serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This versatility allows medicinal chemists to systematically modify molecular structures to optimize their pharmacokinetic and pharmacodynamic profiles.

The branched alkyl chain of this compound can impart increased lipophilicity to a drug candidate, which can enhance its ability to cross cell membranes and improve oral bioavailability.[6] Furthermore, the specific stereochemistry of chiral derivatives can play a crucial role in their biological activity and interaction with target proteins.[3][7]

Derivatives of this compound can be envisioned as key components in the synthesis of molecules targeting a range of therapeutic areas, including but not limited to:

  • Antiviral agents

  • Anticancer drugs

  • Central nervous system (CNS) active compounds

  • Antimicrobial agents

The general utility of this compound derivatives in drug synthesis is depicted in the following signaling pathway diagram, which illustrates the role of these intermediates in the creation of a hypothetical drug candidate that inhibits a key protein kinase.

G Signaling Pathway Modulation by a this compound Derivative A This compound Derivative C Drug Candidate Synthesis (Nucleophilic Substitution) A->C B Nucleophilic Moiety (e.g., Amine, Thiol, Hydroxyl) B->C D Active Drug Molecule C->D E Protein Kinase (Target) D->E Binds to active site H Inhibition of Phosphorylation D->H G Phosphorylation of Substrate E->G F ATP F->E I Cellular Response G->I J Modulated Cellular Response H->J

Caption: Role of this compound in Drug Candidate Synthesis.

Experimental Protocols

The synthesis of this compound is presented as a two-step process. The first step involves the synthesis of the precursor alcohol, 3-(hydroxymethyl)hexane, via a Grignard reaction. The second step is the conversion of this primary alcohol to the desired alkyl bromide using phosphorus tribromide.

Step 1: Synthesis of 3-(Hydroxymethyl)hexane (2-Ethyl-1-pentanol)

This protocol describes the synthesis of 3-(hydroxymethyl)hexane from propylmagnesium bromide and butyraldehyde (B50154). The Grignard reaction is a robust method for forming carbon-carbon bonds.[8][9][10]

Reaction Scheme:

G Synthesis of 3-(Hydroxymethyl)hexane cluster_0 Propylmagnesium bromide Propylmagnesium bromide Butyraldehyde Butyraldehyde Propylmagnesium bromide->Butyraldehyde + Intermediate Intermediate Butyraldehyde->Intermediate 1. Diethyl Ether 3-(Hydroxymethyl)hexane 3-(Hydroxymethyl)hexane Intermediate->3-(Hydroxymethyl)hexane 2. H3O+

Caption: Synthesis of the precursor alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
1-Bromopropane (B46711)123.0012.3 g (9.2 mL)0.10
Butyraldehyde72.117.21 g (8.9 mL)0.10
Anhydrous Diethyl Ether74.12150 mL-
Saturated aq. NH4Cl-50 mL-
1 M HCl (for workup)-As needed-
Anhydrous MgSO4120.37--

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, dissolve 1-bromopropane in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. Gentle warming may be required.

    • Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve butyraldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the butyraldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • If a precipitate forms, add 1 M HCl to dissolve it.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 3-(hydroxymethyl)hexane.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This protocol details the conversion of 3-(hydroxymethyl)hexane to this compound using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism and is effective for primary and secondary alcohols.[11][12][13][14]

Reaction Scheme:

G Synthesis of this compound cluster_0 3-(Hydroxymethyl)hexane 3-(Hydroxymethyl)hexane Phosphorus tribromide Phosphorus tribromide 3-(Hydroxymethyl)hexane->Phosphorus tribromide + This compound This compound Phosphorus tribromide->this compound Diethyl Ether, 0 °C to rt

Caption: Bromination of the precursor alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Hydroxymethyl)hexane116.205.81 g (6.7 mL)0.05
Phosphorus tribromide (PBr₃)270.695.41 g (1.9 mL)0.02 (0.4 eq)
Anhydrous Diethyl Ether74.12100 mL-
Saturated aq. NaHCO₃-50 mL-
Anhydrous Na₂SO₄142.04--

Procedure:

  • Reaction Setup:

    • Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

    • Dissolve 3-(hydroxymethyl)hexane in 50 mL of anhydrous diethyl ether and add it to the flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃:

    • Dissolve phosphorus tribromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the PBr₃ solution dropwise to the stirred alcohol solution at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly pour it over ice.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Expected Yield: 60-70%[14]

Summary of Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantProductReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1Butyraldehyde3-(Hydroxymethyl)hexanePropylmagnesium bromideDiethyl Ether0 to rt1.570-80
23-(Hydroxymethyl)hexaneThis compoundPBr₃Diethyl Ether0 to rt3-460-70

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is illustrated below.

G Experimental Workflow for this compound Synthesis A Start: 1-Bromopropane + Mg + Butyraldehyde B Step 1: Grignard Reaction (Synthesis of Alcohol) A->B C Workup & Purification (Distillation) B->C D Intermediate: 3-(Hydroxymethyl)hexane C->D E Step 2: Bromination (with PBr3) D->E F Workup & Purification (Vacuum Distillation) E->F G Final Product: This compound F->G

Caption: Overall synthesis workflow.

By following these detailed protocols and understanding the underlying chemical principles and applications, researchers can effectively synthesize and utilize this compound and its derivatives as valuable intermediates in the pursuit of novel drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Bromomethyl)hexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: bromination of 3-ethyl-1-hexanol and anti-Markovnikov hydrobromination of 3-ethyl-1-hexene.

Route 1: Bromination of 3-ethyl-1-hexanol

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the brominating agent (e.g., PBr₃) is fresh and has been handled under anhydrous conditions. - Increase the reaction temperature, but monitor for side reactions. - Extend the reaction time, following the progress by TLC or GC analysis.
Degradation of Brominating Agent - Use freshly opened or distilled phosphorus tribromide (PBr₃). - Add the PBr₃ to the cooled alcohol solution to control the initial exothermic reaction.
Loss of Product During Workup - Ensure the aqueous washes are not overly basic, which can lead to hydrolysis of the alkyl bromide. - Minimize the number of extractions to prevent loss of product in the aqueous layer.

Issue 2: Formation of Impurities

Potential CauseRecommended Solution
Ether Formation (Side Reaction) - Use a non-nucleophilic solvent. - Add the brominating agent at a low temperature to minimize intermolecular reactions between the alcohol molecules. - Use a reagent like PBr₃ which is less prone to promoting ether formation compared to HBr/H₂SO₄.
Rearrangement Products - While primary alcohols are less prone to rearrangements, using milder conditions (lower temperature, less acidic reagents) can minimize this risk. PBr₃ is generally preferred over HBr/H₂SO₄ to avoid carbocation rearrangements.[1][2]
Unreacted Starting Material - Ensure a slight excess of the brominating agent is used. - See "Incomplete Reaction" under Issue 1.
Route 2: Anti-Markovnikov Hydrobromination of 3-ethyl-1-hexene

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Ineffective Radical Initiation - Use a fresh source of radical initiator (e.g., benzoyl peroxide, AIBN). - Ensure the reaction is adequately exposed to a UV light source if photolytic initiation is used. - The presence of oxygen can act as an initiator for the hydrobromination of some alkenes.[3]
Loss of Gaseous HBr - Ensure the reaction vessel is well-sealed. - Use a solvent in which HBr is reasonably soluble. - Add HBr gas slowly to the reaction mixture to ensure its consumption.
Polymerization of the Alkene - Keep the reaction temperature low. - Avoid high concentrations of the radical initiator.

Issue 2: Formation of the Markovnikov Product (3-Bromo-3-ethylhexane)

Potential CauseRecommended Solution
Absence or Insufficiency of Radical Initiator - Ensure an adequate amount of a suitable radical initiator is present. The anti-Markovnikov addition of HBr is a free-radical chain reaction.[4][5][6]
Ionic Addition Pathway Competing - The presence of peroxides facilitates the faster free-radical mechanism over the ionic electrophilic addition.[7] Ensure peroxide is present.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound?

A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction.

  • From 3-ethyl-1-hexanol: This is a reliable method for converting a primary alcohol to a primary alkyl bromide. Using phosphorus tribromide (PBr₃) is often preferred as it generally gives high yields and minimizes rearrangement side products.[2]

  • From 3-ethyl-1-hexene: Anti-Markovnikov hydrobromination using HBr in the presence of a radical initiator is an effective way to obtain the desired product. This method is particularly useful if the alkene is more readily available than the alcohol.[4]

Q2: What are the main side products to expect when using PBr₃ to brominate 3-ethyl-1-hexanol?

A2: The primary byproduct is phosphorous acid (H₃PO₃).[8] Ether formation (3-ethyl-1-(3-ethylhexyloxy)hexane) can also occur, although it is generally less of a concern with PBr₃ compared to acidic HBr methods.

Q3: Why is the anti-Markovnikov addition of HBr only effective with HBr and not with HCl or HI?

A3: The free-radical chain reaction for anti-Markovnikov addition has a viable propagation step only with HBr. The H-Cl bond is too strong for the bromine radical to abstract a hydrogen atom, and the iodine radical formed from HI is not reactive enough to add to the alkene.[4][7]

Q4: How can I purify the crude this compound?

A4: Common purification techniques for alkyl bromides include:

  • Washing: The crude product can be washed with water to remove water-soluble impurities like phosphorous acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to aid in drying.

  • Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: Fractional distillation under reduced pressure is often effective for purifying liquid alkyl bromides.

  • Chromatography: For high purity, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent, would be appropriate.

Q5: What are the expected spectral data for this compound?

  • ¹H NMR: A triplet corresponding to the -CH₂Br protons would be expected. The chemical shift of bromomethyl protons is typically in the range of δ 3.4–4.7 ppm.[9] The other protons of the hexane (B92381) chain would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon attached to the bromine would appear as a downfield signal.

  • IR Spectroscopy: A characteristic C-Br stretching vibration is expected in the fingerprint region, typically between 690-515 cm⁻¹.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-ethyl-1-hexanol using PBr₃

Materials:

  • 3-ethyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethyl-1-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The amount of PBr₃ should be approximately 1/3 molar equivalent of the alcohol.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the flask again in an ice bath and slowly add ice to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Anti-Markovnikov Hydrobromination of 3-ethyl-1-hexene

Materials:

  • 3-ethyl-1-hexene

  • Hydrogen bromide (HBr) gas or a solution in a suitable solvent

  • Benzoyl peroxide or another suitable radical initiator

  • Anhydrous solvent (e.g., hexane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel equipped for gas inlet and under an inert atmosphere, dissolve 3-ethyl-1-hexene and a catalytic amount of benzoyl peroxide in an anhydrous solvent like hexane.

  • Cool the mixture in an ice bath.

  • Bubble hydrogen bromide (HBr) gas through the solution at a slow, steady rate. Alternatively, add a solution of HBr dropwise.

  • If using photolytic initiation, irradiate the reaction mixture with a UV lamp.

  • Monitor the reaction progress by GC to observe the consumption of the starting material and the formation of the product.

  • Upon completion, stop the HBr addition and purge the system with an inert gas.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow_Alcohol cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup & Purification 3-ethyl-1-hexanol 3-ethyl-1-hexanol Cooling (Ice Bath) Cooling (Ice Bath) 3-ethyl-1-hexanol->Cooling (Ice Bath) Anhydrous Ether Anhydrous Ether Anhydrous Ether->Cooling (Ice Bath) Inert Atmosphere Inert Atmosphere Inert Atmosphere->Cooling (Ice Bath) PBr3 Addition PBr3 Addition Cooling (Ice Bath)->PBr3 Addition Stirring at RT Stirring at RT PBr3 Addition->Stirring at RT Quenching Quenching Stirring at RT->Quenching Washing Washing Quenching->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound from 3-ethyl-1-hexanol.

Synthesis_Workflow_Alkene cluster_prep Reaction Preparation cluster_reaction Hydrobromination cluster_workup Workup & Purification 3-ethyl-1-hexene 3-ethyl-1-hexene Cooling (Ice Bath) Cooling (Ice Bath) 3-ethyl-1-hexene->Cooling (Ice Bath) Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Cooling (Ice Bath) Radical Initiator Radical Initiator Radical Initiator->Cooling (Ice Bath) HBr Addition HBr Addition Cooling (Ice Bath)->HBr Addition Initiation (UV/Heat) Initiation (UV/Heat) HBr Addition->Initiation (UV/Heat) Washing Washing Initiation (UV/Heat)->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the anti-Markovnikov hydrobromination of 3-ethyl-1-hexene.

References

Technical Support Center: Purification of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(Bromomethyl)hexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature and quantity of the impurities present. Distillation is particularly useful for separating volatile impurities with different boiling points, while flash chromatography is excellent for removing non-volatile impurities and closely related side products.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities depend on the synthetic route used. If prepared from the corresponding alcohol (3-(hydroxymethyl)hexane) using a brominating agent, you may find:

  • Unreacted starting material: 3-(hydroxymethyl)hexane.

  • Over-brominated products: Such as 3-bromo-3-(bromomethyl)hexane[1][2].

  • Elimination byproducts: Alkenes formed through the loss of HBr.

  • Solvent and reagent residues: Residual solvents from the reaction or workup and leftover brominating agents or their byproducts[3].

Q3: My purified this compound appears to be degrading over time. What are the potential degradation pathways?

A3: this compound, like other primary alkyl halides, can be susceptible to degradation through two main pathways:

  • Hydrolysis: Reaction with water to form the corresponding alcohol, 3-(hydroxymethyl)hexane. This is a nucleophilic substitution reaction[4][5].

  • Elimination: Loss of hydrogen bromide (HBr) to form an alkene. This reaction is favored by the presence of bases[6][7]. To minimize degradation, it is crucial to store the purified compound in a cool, dry environment, away from moisture and bases.

Q4: What is a suitable solvent system for flash column chromatography of this compound?

A4: For a relatively non-polar compound like this compound, a common and effective mobile phase for silica (B1680970) gel flash chromatography is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate[8]. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product for the best separation[9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield after distillation The boiling point of the compound is high, leading to thermal decomposition.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended[10].
The compound is co-distilling with a close-boiling impurity.Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency.
Product is wet after workup Incomplete drying of the organic layer.After washing with brine to remove the bulk of the water, use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. Ensure the drying agent is swirled and in contact with the solution for an adequate amount of time.
Poor separation during flash chromatography The chosen solvent system has inappropriate polarity.Systematically screen a range of mobile phase compositions using TLC to find a solvent system that provides good separation between your product and impurities. Aim for an Rf value of ~0.3 for your product[9].
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet slurry packing is often the most reliable method[11].
Product appears to have decomposed on the silica gel column The silica gel is acidic and may be catalyzing decomposition (e.g., elimination).Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Presence of alkene impurities in the final product Elimination side reactions occurred during synthesis or purification.If the impurity is present after synthesis, it can often be removed by flash chromatography. To prevent elimination during purification, avoid high temperatures and basic conditions.
Presence of alcohol impurity (from hydrolysis) in the final product Exposure to water during workup or storage.Ensure all workup steps are performed efficiently to minimize contact time with aqueous solutions. Dry the final product thoroughly and store it under an inert atmosphere in a tightly sealed container.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₁₅Br[12]
Molecular Weight 179.10 g/mol [12]
CAS Number 98429-67-5[12][13]
Estimated Boiling Point 144-146 °C (for 3-bromohexane)This is an estimate based on the boiling point of the constitutional isomer, 3-bromohexane (B146008). The actual boiling point may vary.

Experimental Protocols

Protocol 1: General Workup Procedure to Remove Aqueous Impurities
  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction was conducted in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Brine (saturated aqueous sodium chloride solution) to remove the bulk of the dissolved water in the organic layer.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus. If the boiling point of this compound is expected to be high, a vacuum distillation setup is recommended to prevent thermal decomposition[10].

  • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound. The boiling point of the constitutional isomer 3-bromohexane is 144-146 °C at atmospheric pressure, which can be used as a guideline.

  • Monitor the purity of the collected fractions using a suitable analytical technique, such as GC-MS or NMR.

Protocol 3: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate)[8].

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles[8].

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column[8].

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product[8].

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Storage CrudeProduct Crude this compound Washing Washing with Water & Brine CrudeProduct->Washing Remove water-soluble impurities Drying Drying over Anhydrous Salt Washing->Drying Remove residual water Distillation Fractional Distillation Drying->Distillation If impurities have different B.P. Chromatography Flash Chromatography Drying->Chromatography If impurities have similar B.P. PurityCheck Purity Analysis (GC, NMR) Distillation->PurityCheck Chromatography->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct If pure Storage Store in a cool, dry place PureProduct->Storage

Caption: A flowchart illustrating the general workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Synthesis of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-(Bromomethyl)hexane from its precursor, 3-methyl-1-hexanol (B83377).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for converting a primary alcohol like 3-methyl-1-hexanol to this compound are:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a very common and reliable method that works well for primary and secondary alcohols.[1][2] It proceeds via an Sɴ2 mechanism, which minimizes the risk of carbocation rearrangements.[3][4]

  • Reaction with Hydrobromic Acid (HBr): Often used in combination with a strong acid catalyst like sulfuric acid (H₂SO₄), this method is effective but can be prone to side reactions if not carefully controlled.[5] For primary alcohols, the reaction follows an Sɴ2 pathway.[6]

  • The Appel Reaction: This method uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[7][8] It is known for its mild reaction conditions and consistently high yields, also proceeding via an Sɴ2 mechanism.[9][10]

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors depending on the chosen method:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature. Refluxing is often required to drive the reaction to completion.[11]

  • Reagent Purity/Stoichiometry: Impure or decomposed reagents (especially PBr₃, which can hydrolyze) will lead to lower yields. Using an insufficient amount of the brominating agent is also a common issue; a slight excess may be required.[12]

  • Side Reactions: Formation of byproducts like ethers (with H₂SO₄) or alkenes (elimination reaction) can reduce the yield of the desired alkyl bromide.[13]

  • Workup Losses: Product can be lost during aqueous workup if phase separation is not clean or during purification steps like distillation.[11]

Q3: How do I remove the triphenylphosphine oxide byproduct from my Appel reaction?

A3: Triphenylphosphine oxide (TPPO) is a common, often crystalline, byproduct of the Appel reaction that can be challenging to separate. Strategies for its removal include:

  • Crystallization: TPPO is often less soluble in non-polar solvents like hexanes or ether/hexane mixtures than the desired alkyl bromide. Cooling the reaction mixture can cause the TPPO to precipitate, after which it can be removed by filtration.

  • Chromatography: Flash column chromatography is a very effective method for separating the relatively non-polar this compound from the more polar TPPO.

  • Precipitation with ZnCl₂: Adding zinc chloride can form a complex with TPPO, causing it to precipitate from the solution.[10]

Q4: Can carbocation rearrangement be an issue when synthesizing this compound?

A4: Since 3-methyl-1-hexanol is a primary alcohol, methods that proceed via an Sɴ2 mechanism, such as using PBr₃ or the Appel reaction, will not involve a carbocation intermediate and thus will avoid rearrangements.[2][3] While the reaction with HBr also proceeds via an Sɴ2 mechanism for primary alcohols, harsh conditions (e.g., high heat with H₂SO₄) could potentially lead to side reactions, though rearrangement is not the primary concern for this specific substrate.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Recommendations
Inactive Reagents PBr₃: Use freshly opened or distilled PBr₃. It reacts with atmospheric moisture. NBS/CBr₄ (Appel): Ensure reagents are pure and dry. Anhydrous solvents are critical for the Appel reaction.[14]
Insufficient Reaction Time/Temp Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting alcohol. If the reaction stalls, consider increasing the temperature or extending the reaction time. For the HBr/H₂SO₄ method, refluxing for several hours is standard.[11]
Incorrect Stoichiometry For PBr₃, one mole reacts with three moles of alcohol. However, using slightly more than 0.33 equivalents is often recommended to ensure full conversion and compensate for any reagent degradation.[12][15]
Inadequate Mixing Ensure the reaction mixture is being stirred efficiently, especially if it is a heterogeneous mixture.
Issue 2: Significant Byproduct Formation
Potential Cause Troubleshooting Steps & Recommendations
Elimination (Alkene Formation) This is more common with secondary/tertiary alcohols but can occur with primary alcohols at high temperatures. Use milder conditions. The Appel reaction is known for its mildness.[7] If using PBr₃ or HBr, maintain the recommended reaction temperature and avoid overheating.
Ether Formation (using HBr/H₂SO₄) High concentrations of sulfuric acid and elevated temperatures can promote the formation of di(3-methylhexyl) ether. Keep the temperature controlled and do not use an excessive amount of H₂SO₄.[13]
Phosphite (B83602) Ester Formation (using PBr₃) If an insufficient amount of PBr₃ is used or the reaction is not complete, stable phosphite ester intermediates can form and be lost during the aqueous workup, lowering the yield of the desired bromide.[12]
Issue 3: Difficulties During Purification
Potential Cause Troubleshooting Steps & Recommendations
Emulsion During Aqueous Workup Emulsions can form during the washing steps. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Residual Acidic Impurities Unreacted HBr or acidic byproducts can co-distill with the product. Ensure a thorough wash with a weak base like sodium bicarbonate solution, followed by a water wash, before the final drying and distillation steps.[16]
Co-distillation of Impurities If distillation does not yield a pure product, consider using vacuum distillation to lower the boiling point and potentially prevent decomposition or co-distillation of high-boiling impurities. Flash column chromatography is an alternative for high-purity samples.
Product Decomposition Some alkyl bromides can be sensitive to heat. When distilling, be aware that the phosphorous acid byproduct from the PBr₃ reaction can decompose at high temperatures (~160 °C) to produce phosphine, which is pyrophoric.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the bromination of various primary alcohols using the three main methods. These serve as a benchmark for optimizing the synthesis of this compound.

MethodReagentsSubstrateTemp. (°C)Time (h)Yield (%)Reference
HBr / H₂SO₄ 48% HBr, conc. H₂SO₄n-Butyl AlcoholReflux290-93Org. Syn. Coll. Vol. 1, p.117
HBr / H₂SO₄ 48% HBr, conc. H₂SO₄Lauryl AlcoholReflux5-691[11]
Phosphorus Tribromide PBr₃, Red/Yellow Pn-Propyl Alcohol125-140382-90[11]
Phosphorus Tribromide PBr₃Neopentyl AlcoholN/AN/A60[2]
Appel Reaction PPh₃, CBr₄Primary Alcohols0 - RT0.5 - 17Generally High (>80)[7][10]
Modified Appel PPh₃, DBH*Primary Alcohols400.2592-98[14]

*DBH: 1,3-Dibromo-5,5-dimethylhydantoin

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In the flask, dissolve 3-methyl-1-hexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the flask in an ice bath to 0 °C.

  • Addition: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise via the dropping funnel to the stirred alcohol solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis using the Appel Reaction (PPh₃/CBr₄)
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, combine triphenylphosphine (approx. 1.2 equivalents) and carbon tetrabromide (approx. 1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) or acetonitrile.

  • Reagents: Cool the mixture in an ice bath to 0 °C.

  • Addition: Add a solution of 3-methyl-1-hexanol (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred slurry.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC/GC. The reaction is often complete within 1-3 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide. Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide. Filter the solid and wash it with cold hexane. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash chromatography or vacuum distillation.

Visualizations

G Start Starting Material (3-Methyl-1-hexanol) Reaction Bromination Reaction (PBr3, Appel, or HBr) Start->Reaction Reagents & Conditions Workup Aqueous Workup (Quench & Wash) Reaction->Workup Quench Reaction Drying Drying (e.g., MgSO4) Workup->Drying Remove Aqueous Phase Purification Purification (Distillation or Chromatography) Drying->Purification Remove Solvent Product Final Product (this compound) Purification->Product Isolate Pure Product

Caption: General workflow for the synthesis and purification of this compound.

G Problem Primary Issue: Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Workup Loss? Problem->Cause3 Sol1a Increase Reaction Time or Temp (Monitor by TLC/GC) Cause1->Sol1a Check Kinetics Sol1b Check Reagent Purity/Stoichiometry (Use fresh PBr3, excess reagent) Cause1->Sol1b Check Reagents Sol2a Lower Reaction Temperature (Prevent elimination) Cause2->Sol2a Check Thermodynamics Sol2b Choose Milder Reagent (e.g., Appel vs HBr/H2SO4) Cause2->Sol2b Check Selectivity Sol3a Ensure Clean Phase Separation (Use brine to break emulsions) Cause3->Sol3a Extraction Issues Sol3b Optimize Purification (e.g., Vacuum Distillation) Cause3->Sol3b Distillation Issues

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: 3-(Bromomethyl)hexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(bromomethyl)hexane (B6232677).

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product in Reactions with Nucleophiles

Q: I am performing a substitution reaction with this compound and a nucleophile (e.g., an alkoxide for a Williamson ether synthesis), but I am observing a low yield of my desired ether product. What could be the cause?

A: A low yield in a substitution reaction with a primary alkyl halide like this compound is often due to a competing elimination reaction (E2 mechanism), which produces an alkene side product. The alkoxide nucleophile can also act as a base, abstracting a proton from the carbon adjacent to the bromomethyl group.

Troubleshooting Steps:

  • Choice of Base/Nucleophile: Strong, sterically hindered bases favor elimination. If possible, use a less hindered nucleophile or a weaker base if the nucleophile is generated in situ.[1][2]

  • Temperature Control: Higher temperatures generally favor the elimination pathway over substitution.[3] Running the reaction at a lower temperature may increase the yield of the substitution product.

  • Solvent: The use of a polar aprotic solvent (e.g., DMSO, DMF) can enhance the rate of the SN2 reaction.[4]

Issue 2: Unexpected Alkene Byproduct Detected

Q: I have isolated my product from a reaction of this compound with sodium ethoxide and spectral analysis (e.g., NMR, GC-MS) indicates the presence of 3-ethyl-1-hexene. Why did this form?

A: The formation of 3-ethyl-1-hexene is a result of an E2 elimination reaction competing with the intended SN2 substitution. Sodium ethoxide is a strong base, capable of abstracting a proton from the carbon adjacent to the carbon bearing the bromine.[3][5][6]

Factors Favoring the Alkene Byproduct:

  • Strong, Bulky Base: While ethoxide is not excessively bulky, stronger or bulkier bases like potassium tert-butoxide will significantly favor elimination.[2]

  • High Temperature: Elimination reactions are entropically favored and are generally promoted by higher reaction temperatures.[3]

  • Solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basic character, which can favor elimination.

Issue 3: Grignard Reaction with this compound Fails to Initiate or Gives a High-Boiling Point Byproduct

Q: I am trying to form a Grignard reagent from this compound and magnesium turnings, but the reaction won't start. In a separate attempt where the reaction did proceed, I isolated a significant amount of a high-boiling point hydrocarbon impurity.

A: Failure to Initiate: Grignard reactions are notoriously sensitive to conditions. Initiation can be difficult due to a passivating layer of magnesium oxide on the magnesium turnings.[7]

  • Troubleshooting Initiation:

    • Dryness: Ensure all glassware is rigorously dried and anhydrous ether is used as the solvent. Grignard reagents react with water.[8]

    • Activation of Magnesium: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.[9] Crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh reactive surface.[7][9]

High-Boiling Point Byproduct: The most common high-boiling point byproduct in a Grignard reagent formation is the result of a Wurtz-type coupling reaction. In this case, the formed Grignard reagent (3-ethylheptylmagnesium bromide) can react with unreacted this compound to form 1,2-bis(3-ethylhexyl)ethane.[10][11][12]

  • Minimizing Coupling:

    • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[11]

    • Temperature Control: Keep the reaction temperature controlled, as higher temperatures can favor the coupling side reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: As a primary alkyl halide, this compound primarily undergoes SN2 and E2 reactions. The most common side products depend on the reaction type:

  • In substitution reactions (e.g., Williamson ether synthesis with alkoxides), the main side product is the elimination product, 3-ethyl-1-hexene .[3][13]

  • In the formation of a Grignard reagent, the primary side product is the Wurtz coupling product, 1,2-bis(3-ethylhexyl)ethane .[10][11]

Q2: How can I maximize the yield of the substitution (SN2) product and minimize the elimination (E2) byproduct?

A2: To favor the SN2 pathway for this compound:

  • Use a good nucleophile that is a relatively weak base. For ether synthesis, using sodium hydride to generate the alkoxide in situ is a good strategy.[13]

  • Keep the reaction temperature as low as reasonably possible.[3]

  • Use a polar aprotic solvent like DMSO or DMF.[4]

  • Avoid using sterically hindered or bulky bases.[2]

Q3: What is the likely identity of a high-boiling point, non-polar impurity in my Grignard reaction involving this compound?

A3: This impurity is most likely 1,2-bis(3-ethylhexyl)ethane , formed via a Wurtz coupling side reaction between the Grignard reagent and unreacted this compound.[10][11][12]

Q4: My substitution reaction with this compound is very slow. What can I do to speed it up?

A4: The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.

  • Ensure you are using a sufficiently high concentration of a strong nucleophile.

  • The choice of leaving group is important; bromides are generally good leaving groups for SN2 reactions.

  • The use of a polar aprotic solvent (DMSO, DMF, acetone) can accelerate SN2 reactions.[4]

  • While increasing temperature can speed up the reaction, be aware that it may also increase the amount of the E2 elimination side product.[3]

Data Presentation

Table 1: Estimated Product Distribution in Reactions of this compound
ReagentSolventTemperatureMajor Product (SN2)Minor Product (E2)
Sodium Ethoxide (NaOEt)Ethanol55 °C1-Ethoxy-3-ethylhexane (~90%)3-Ethyl-1-hexene (~10%)
Potassium tert-Butoxide (KOtBu)tert-Butanol55 °C1-tert-Butoxy-3-ethylhexane (~15%)3-Ethyl-1-hexene (~85%)
Sodium Cyanide (NaCN)DMSO25 °C4-Ethylheptanenitrile (>95%)3-Ethyl-1-hexene (<5%)

Note: The yields are representative estimates for a primary alkyl halide and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-3-ethylhexane (SN2)

This protocol is a representative procedure for a nucleophilic substitution reaction.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

  • In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ethanol.

  • Slowly add the this compound solution to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Preparation of 3-Ethylheptylmagnesium Bromide (Grignard Reagent)

This protocol outlines the formation of a Grignard reagent and highlights measures to minimize side reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, drying tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble oven-dried glassware (three-neck flask, condenser with drying tube, dropping funnel) under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to initiate the reaction (indicated by bubbling and a cloudy appearance). Gentle warming may be necessary.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition minimizes the concentration of the alkyl halide, reducing the Wurtz coupling side reaction.[11]

  • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.

  • The resulting gray/brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

sn2_e2_competition reagents This compound + NaOEt ts_sn2 SN2 Transition State reagents->ts_sn2 Backside Attack ts_e2 E2 Transition State reagents->ts_e2 Proton Abstraction sub_path SN2 Pathway (Substitution) elim_path E2 Pathway (Elimination) product_sn2 1-Ethoxy-3-ethylhexane (Major Product) ts_sn2->product_sn2 Inversion of Stereochemistry product_e2 3-Ethyl-1-hexene (Minor Product) ts_e2->product_e2 Alkene Formation

Caption: Competing SN2 and E2 reaction pathways for this compound with sodium ethoxide.

grignard_formation start This compound grignard 3-Ethylheptylmagnesium Bromide (Grignard Reagent) start->grignard Desired Reaction coupling Wurtz Coupling Product (1,2-bis(3-ethylhexyl)ethane) start->coupling mg Mg / Dry Ether grignard->coupling Side Reaction

Caption: Formation of the Grignard reagent and the Wurtz coupling side product.

troubleshooting_workflow start Low Yield of Substitution Product check_alkene Is alkene byproduct detected (GC-MS, NMR)? start->check_alkene high_temp Was reaction temperature high? check_alkene->high_temp Yes other_issues Investigate other issues: - Purity of starting materials - Reaction time - Incomplete reaction check_alkene->other_issues No strong_base Was a strong, bulky base used? high_temp->strong_base No solution_temp Action: Lower reaction temperature. high_temp->solution_temp Yes solution_base Action: Use a less bulky nucleophile/base. strong_base->solution_base Yes strong_base->other_issues No

Caption: Troubleshooting workflow for low yield in a substitution reaction.

References

stability and degradation of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Bromomethyl)hexane

This guide provides researchers, scientists, and drug development professionals with essential information regarding the . Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maximize shelf-life and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2] It is recommended to keep the container refrigerated.[1] The area should be protected from direct sunlight and sources of ignition.[2][3]

Q2: What factors can cause this compound to degrade?

A2: The primary factors that can induce degradation of this compound and similar alkyl halides include:

  • Moisture: Alkyl bromides can slowly hydrolyze in the presence of water to form the corresponding alcohol (3-methyl-1-heptanol) and hydrobromic acid (HBr).

  • Heat and Light: Exposure to elevated temperatures or UV light can promote the formation of radical species, leading to decomposition and the formation of impurities.[2][4]

  • Incompatible Materials: Contact with strong oxidizing agents can cause vigorous and potentially hazardous reactions.[2]

  • Oxygen: While generally stable, prolonged exposure to air can lead to slow oxidation, especially in the presence of light or heat.

Q3: Are there any visible signs of degradation for this compound?

A3: Yes. A pure sample of this compound is typically a colorless to light yellow liquid.[1] A noticeable darkening of the liquid, such as turning yellow or brown, can indicate the presence of impurities or degradation products. The formation of a precipitate or fuming upon opening the container (due to HBr formation) are also clear indicators of degradation.

Q4: What are the common degradation products of this compound?

A4: Depending on the conditions, several degradation products can form:

  • Hydrolysis: 3-Methyl-1-heptanol (B93506) and hydrobromic acid (HBr).

  • Elimination: Under basic conditions or at elevated temperatures, HBr can be eliminated to form 3-methyl-1-heptene.

  • Oxidation: Various oxidized species may form, though these are typically minor components.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][5]

Q5: How can the degradation of this compound affect my experimental results?

A5: Using degraded this compound can have several negative impacts on your experiments:

  • Lower Yields: The actual concentration of the active reagent is lower than expected, leading to incomplete reactions and reduced product yields.

  • Unexpected Side Products: Impurities can participate in side reactions, complicating the purification of your desired product and potentially leading to the formation of unforeseen byproducts.

  • Variability in Results: The presence of unknown quantities of degradation products can make it difficult to achieve reproducible experimental outcomes.

Troubleshooting Guides

Scenario 1: My reaction yield is significantly lower than expected.

  • Question: I'm performing a nucleophilic substitution reaction with this compound, but my yield is poor. Could the starting material be the issue?

  • Answer: Yes, this is a strong possibility. If the this compound has degraded, its effective concentration will be lower. Additionally, the hydrobromic acid formed from hydrolysis can neutralize basic reagents or catalyze unwanted side reactions.

    • Recommended Action: First, verify the purity of your this compound using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is confirmed, it is best to use a fresh, unopened bottle or purify the existing stock by distillation before use.

Scenario 2: I am observing unexpected spots on my TLC plate and peaks in my crude NMR/GC-MS.

  • Question: My reaction is generating multiple unforeseen side products. How can I determine if they originate from my this compound?

  • Answer: The impurities in your starting material are likely carried through the reaction or are reacting themselves.

    • Recommended Action: Analyze a sample of the this compound you are using directly by GC-MS.[6] This will give you a clear profile of any impurities present. Compare the mass spectra of these impurities with the unexpected peaks in your crude reaction mixture. This will help you confirm if the side products originate from the degradation of your starting material.

Scenario 3: My bottle of this compound has turned dark yellow/brown.

  • Question: The color of my this compound has changed. Can I still use it for my synthesis?

  • Answer: A significant color change is a strong indicator of decomposition. While the material might still contain the desired compound, it is contaminated with degradation products that can interfere with your reaction.

    • Recommended Action: It is highly inadvisable to use the material without purification. For non-critical applications, a small-scale test reaction might be considered. However, for reliable and reproducible results, the material should be purified (e.g., by distillation under reduced pressure) or replaced with a fresh batch. Always run a purity check (GC-MS or NMR) on the purified material before use.

Quantitative Data on Stability

ConditionParameterExpected OutcomeNotes
Storage at 2-8°C (Refrigerated)Purity after 1 year>95%Assumes an unopened, tightly sealed container with an inert atmosphere (e.g., argon or nitrogen).
Storage at Room TemperaturePurity after 1 year90-95%Degradation is accelerated compared to refrigerated storage, especially if the container is frequently opened.
Exposure to Moist AirRate of HydrolysisSlowThe rate will increase with temperature. The resulting HBr can catalyze further decomposition.
Exposure to UV LightDegradation PathwayPrimarily radical-mediated decompositionCan lead to a complex mixture of byproducts. It is crucial to store in amber bottles or in the dark.[4]

Experimental Protocol: Purity Assessment by GC-MS

Objective: To determine the purity of a this compound sample and identify any potential degradation products.

Principle: Gas Chromatography (GC) separates volatile compounds based on their boiling points and interaction with the stationary phase. Mass Spectrometry (MS) then fragments and detects the separated compounds, allowing for their identification based on their mass-to-charge ratio and fragmentation pattern.[6]

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Volumetric flasks and micropipettes

  • GC vials with caps

Instrument Setup (Typical Conditions):

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).[6]

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350[6]

    • Source Temperature: 230°C

Sample Preparation:

  • Prepare a stock solution by accurately diluting a small amount of the this compound sample in the chosen solvent. A typical concentration is approximately 1 mg/mL.[6]

  • Transfer the solution to a GC vial for analysis.

Data Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Analyze the resulting total ion chromatogram (TIC). The area of each peak is proportional to the concentration of the corresponding component.[6]

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak would be around m/z 178/180 due to the bromine isotopes.

  • Identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[6] Common impurities to look for include 3-methyl-1-heptanol and 3-methyl-1-heptene.

Interpretation of Results:

  • Purity Calculation: The purity is typically reported as the relative peak area of the main component.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Degradation Assessment: The presence and identity of impurity peaks will confirm if degradation has occurred and by which pathway (e.g., hydrolysis, elimination). A purity level below 95% may warrant purification or disposal of the reagent.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Problem Observed: Low Reaction Yield or Unexpected Side Products check_purity Step 1: Assess Purity of This compound (Use GC-MS or NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure investigate_other Investigate Other Reaction Parameters: - Reagent Stoichiometry - Temperature/Time - Solvent Quality - Nucleophile/Base Stability is_pure->investigate_other Yes identify_impurities Step 2: Identify Impurities (e.g., alcohol, alkene) is_pure->identify_impurities No pure_yes Yes pure_no No decision Can the material be purified? identify_impurities->decision purify Action: Purify Material (e.g., Distillation) and Re-analyze Purity decision->purify Yes discard Action: Discard Old Stock and Use a Fresh Bottle decision->discard No decision_yes Yes decision_no No

Caption: Troubleshooting workflow for experiments involving this compound.

References

handling and storage best practices for 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storage of 3-(Bromomethyl)hexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety precautions to minimize exposure risks.

Q2: What are the immediate first aid measures in case of exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes and get medical attention.[1][2] Contaminated clothing should be removed and laundered before reuse.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

To ensure safety, the following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Visible degradation of the compound (e.g., color change) Improper storage conditions (exposure to heat, light, or air).1. Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place. 2. For long-term storage, refrigeration is recommended.[1] 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is a concern.[4]
Inconsistent experimental results Contamination or degradation of this compound.1. Check the purity of the compound using an appropriate analytical method (e.g., NMR, GC-MS). 2. Ensure that the compound has not been exposed to incompatible materials such as strong oxidizing agents or strong bases.[1]
Spill of this compound Accidental mishandling.1. Evacuate the immediate area. 2. If it is safe to do so, prevent further leakage. 3. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[1][3] 4. Ensure the area is well-ventilated during cleanup.

Quantitative Data Summary

Property Value
Molecular Weight179.10 g/mol [5]
Boiling Point154 - 158 °C
Melting Point-85 °C
Recommended Storage TemperatureRefrigerated (2-8°C suggested for similar compounds)[1][4]

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood, eyewash station, and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.

  • Reaction Setup: If the reaction is exothermic, prepare an ice bath to control the temperature. Keep the reaction vessel covered as much as possible.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound.

Storage Protocol:

  • Container: Store this compound in a tightly closed, properly labeled container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][6]

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[1]

  • Long-term Storage: For extended periods, refrigeration is recommended to maintain the integrity of the compound.[1]

Logical Workflow for Handling and Storage Issues

G cluster_handling Handling Issue cluster_storage Storage Issue handling_issue Issue Encountered During Handling exposure Potential Exposure? handling_issue->exposure spill Spill Occurred? handling_issue->spill first_aid Administer First Aid exposure->first_aid Yes review_handling Review Handling Protocol exposure->review_handling No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->review_handling No storage_issue Issue with Stored Material degradation Signs of Degradation? storage_issue->degradation inconsistent_results Inconsistent Results? storage_issue->inconsistent_results check_storage Verify Storage Conditions degradation->check_storage Yes review_storage Review Storage Protocol degradation->review_storage No check_purity Check Compound Purity inconsistent_results->check_purity Yes inconsistent_results->review_storage No

Caption: Troubleshooting workflow for handling and storage of this compound.

References

troubleshooting failed reactions with 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(Bromomethyl)hexane. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a primary alkyl halide, making it a versatile reagent in various nucleophilic substitution and organometallic reactions. Its most common applications include:

  • Williamson Ether Synthesis: To form ethers by reacting with alkoxides.[1]

  • Grignard Reagent Formation: To create a Grignard reagent for subsequent carbon-carbon bond formation.

  • Other Nucleophilic Substitutions: For the introduction of the 3-methylhexyl group by reacting with a wide range of nucleophiles (e.g., cyanides, azides, amines).

Q2: How does the structure of this compound influence its reactivity?

A2: The bromine atom is attached to a primary carbon, which generally favors S_N2 reactions.[1] However, the carbon atom is also bonded to a tertiary carbon, which introduces some steric hindrance. This can slow down the rate of S_N2 reactions compared to less hindered primary alkyl halides and may increase the likelihood of competing E2 elimination reactions, especially with bulky or strongly basic nucleophiles.

Q3: What are the main competing side reactions to be aware of?

A3: The primary competing reactions are:

  • E2 Elimination: This is particularly prevalent when using strong, sterically hindered bases, leading to the formation of 3-methyl-1-heptene.

  • Wurtz Coupling: During the formation of a Grignard reagent, the newly formed organometallic species can react with the starting alkyl bromide to form a dimer.[2]

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is a common application for this compound, proceeding via an S_N2 mechanism.[1]

FAQs for Williamson Ether Synthesis

Q1: My Williamson ether synthesis with this compound is giving a very low yield. What are the potential causes?

A1: Low yields are often due to a combination of factors:

  • Incomplete Deprotonation of the Alcohol: Ensure you are using a sufficiently strong base to fully deprotonate your alcohol to the corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice.[1]

  • Steric Hindrance: The steric bulk around the electrophilic carbon of this compound can slow the reaction. Increasing the reaction time or temperature may be necessary.

  • Competing E2 Elimination: The use of a sterically hindered or very strong base can favor elimination over substitution.

  • Poor Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[1]

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene is due to the competing E2 elimination reaction. To minimize this:

  • Use a less sterically hindered base: If possible, choose a smaller alkoxide.

  • Control the temperature: Lowering the reaction temperature can favor the S_N2 pathway, which has a lower activation energy than the E2 pathway.

  • Choice of base: Use a strong, non-nucleophilic base to generate the alkoxide in a separate step before adding the this compound.

Data Presentation: Williamson Ether Synthesis

The following table summarizes expected outcomes for the reaction of this compound with sodium ethoxide under various conditions. Note that these are illustrative examples.

ParameterCondition ACondition BCondition C
Solvent Ethanol (B145695)THFDMSO
Temperature 50°C50°C25°C
Reaction Time 24 hours18 hours12 hours
Yield of Ether ~50-60%~65-75%~80-90%
Yield of Alkene ~15-25%~5-10%<5%
Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of ethyl 3-methylhexyl ether.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (1.2 equivalents) to anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0°C and add this compound (1.0 equivalent) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Troubleshooting Williamson Ether Synthesis

G Troubleshooting Williamson Ether Synthesis cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_side_products Side Product Analysis start Low Yield or No Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_products Significant Side Products Observed start->side_products reagent_purity Are reagents pure and anhydrous? check_reagents->reagent_purity base_strength Is the base strong enough? check_reagents->base_strength temp_time Increase temperature or reaction time? check_conditions->temp_time solvent Is the solvent appropriate (polar aprotic)? check_conditions->solvent alkene Alkene (Elimination) Product? side_products->alkene unreacted_sm Unreacted Starting Material? side_products->unreacted_sm solution1 Solution: Use fresh, dry reagents and NaH. reagent_purity->solution1 solution2 Solution: Switch to DMF or DMSO. solvent->solution2 alkene->base_strength alkene->temp_time solution3 Solution: Lower temperature, use a less hindered base. alkene->solution3 unreacted_sm->reagent_purity unreacted_sm->temp_time

Caption: Troubleshooting logic for Williamson ether synthesis.

Troubleshooting Guide: Grignard Reaction

Formation of a Grignard reagent from this compound can be challenging but is a powerful method for creating C-C bonds.

FAQs for Grignard Reactions

Q1: My Grignard reaction with this compound fails to initiate. What should I do?

A1: Initiation failure is a common issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous. Even trace amounts of water will quench the reaction.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask.[3]

  • Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

Q2: My Grignard reaction has a low yield, and I observe a significant amount of a high-boiling byproduct. What is happening?

A2: This is likely due to Wurtz coupling, where the Grignard reagent reacts with unreacted this compound.[2] To minimize this:

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the alkyl halide.

  • Dilution: Use a larger volume of solvent to keep the concentration of all species low.

  • Maintain Gentle Reflux: Ensure the reaction maintains a gentle reflux during the addition to promote the reaction with magnesium over the coupling side reaction.

Data Presentation: Grignard Reaction

The following table shows illustrative outcomes for the formation of the Grignard reagent from this compound.

ParameterCondition ACondition BCondition C
Solvent Diethyl EtherTHFTHF
Initiator NoneIodine1,2-Dibromoethane
Addition Rate RapidSlowSlow
Yield of Grignard <10%~70-80%~85-95%
Yield of Dimer >50%~10-20%<10%
Experimental Protocol: Grignard Reagent Formation

This protocol describes the preparation of (3-methylhexyl)magnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If not, gently warm the flask.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The Grignard reagent is now ready for use in subsequent reactions. Its concentration can be determined by titration.

Visualization: Troubleshooting Grignard Reaction

G Troubleshooting Grignard Reaction cluster_initiation Initiation Problems cluster_yield Low Yield Causes start Reaction Failure no_initiation No Initiation start->no_initiation low_yield Low Yield start->low_yield wet Wet glassware or solvent? no_initiation->wet inactive_mg Inactive Magnesium? no_initiation->inactive_mg wurtz Wurtz Coupling (Dimer Formation)? low_yield->wurtz incomplete Incomplete Reaction? low_yield->incomplete solution_dry Action: Flame-dry glassware, use anhydrous solvent. wet->solution_dry solution_activate Action: Add Iodine/DBE, crush Mg. inactive_mg->solution_activate solution_slow Action: Slow, dropwise addition of halide. wurtz->solution_slow solution_reflux Action: Ensure gentle reflux and sufficient reaction time. incomplete->solution_reflux G Competing SN2 and E2 Pathways cluster_factors Influencing Factors start This compound + Base/Nucleophile (Nu:⁻) sn2_path SN2 Pathway start->sn2_path Nucleophilic Attack e2_path E2 Pathway start->e2_path Proton Abstraction product_sn2 Substitution Product (Ether/etc.) sn2_path->product_sn2 factor1 Favored by: - Good Nucleophile - Unhindered Substrate - Polar Aprotic Solvent sn2_path->factor1 product_e2 Elimination Product (Alkene) e2_path->product_e2 factor2 Favored by: - Strong, Bulky Base - Hindered Substrate - High Temperature e2_path->factor2

References

Technical Support Center: Improving Yields in 3-(Bromomethyl)hexane Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alkylation reactions involving 3-(Bromomethyl)hexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is giving a very low yield. What are the common causes?

A1: Low yields in alkylation reactions with this compound can stem from several factors. Key areas to investigate include:

  • Poor quality of starting materials: Ensure the purity of this compound and the nucleophile. Impurities can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, solvent, and choice of base are critical. These may need to be optimized for your specific nucleophile.

  • Presence of moisture or oxygen: Particularly for organometallic reagents like Grignards, the reaction must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).

  • Side reactions: Elimination (E2) reactions can compete with the desired substitution (SN2) reaction, especially with sterically hindered or strong, non-nucleophilic bases. Wurtz coupling can also be an issue, particularly in Grignard-type reactions.

Q2: I am observing significant amounts of an elimination byproduct. How can I favor the substitution reaction?

A2: To favor nucleophilic substitution (SN2) over elimination (E2), consider the following strategies:

  • Choice of Base/Nucleophile: Use a less sterically hindered and more nucleophilic base. For example, if using an alkoxide, sodium ethoxide is less sterically demanding than potassium tert-butoxide.

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO, acetone) can enhance the rate of an SN2 reaction.

Q3: When preparing a Grignard reagent from this compound, the reaction is difficult to initiate. What can I do?

A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by gently crushing the turnings in the flask (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also help initiate the reaction.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is strictly anhydrous. Even trace amounts of water can quench the Grignard reagent.

  • Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and should sustain itself.

Troubleshooting Guide

The following table summarizes common problems encountered during the alkylation of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Grignard reagent- Poor nucleophile- Suboptimal temperature- Activate magnesium (crushing, iodine)- Use a stronger or less hindered nucleophile- Screen a range of temperatures (e.g., -78°C to reflux)
Formation of Elimination Byproduct (Alkene) - Sterically hindered/strong base- High reaction temperature- Use a less hindered, more nucleophilic base- Lower the reaction temperature
Wurtz Coupling Product Detected - High concentration of alkyl halide- Reactive Grignard reagent- Add the this compound solution slowly to the Grignard reagent- Use a less reactive organometallic reagent if possible
Reaction Fails to Initiate (Grignard) - Magnesium oxide layer- Presence of moisture- Activate magnesium turnings- Ensure strictly anhydrous solvent and glassware

Experimental Protocols

Protocol 1: General Procedure for Alkylation using a Malonic Ester Synthesis

This protocol describes a typical procedure for the alkylation of diethyl malonate with this compound.

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (B145695). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • Alkylation: Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Preparation and Use of a Grignard Reagent from this compound

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.

  • Reaction Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.

  • Grignard Formation: Once the reaction has initiated (indicated by bubbling and a color change), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in anhydrous THF dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow prep Prepare Reactants (this compound, Nucleophile) reaction Alkylation Reaction (Solvent, Base, Temp.) prep->reaction Add Reactants workup Reaction Work-up (Quenching, Extraction) reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS, Yield) purification->analysis Purified Product troubleshooting_flowchart start Low Yield in Alkylation? check_reagents Check Reagent Purity & Conditions (Anhydrous, Inert Atmosphere) start->check_reagents Yes side_reactions Analyze for Side Reactions (Elimination, Coupling) check_reagents->side_reactions optimize_temp Optimize Temperature (Lower for SN2) side_reactions->optimize_temp Elimination change_base Change Base/Solvent (Less Hindered Base, Polar Aprotic Solvent) side_reactions->change_base No Dominant Side Reaction optimize_addition Optimize Addition Rate (Slow addition of Alkyl Halide) side_reactions->optimize_addition Coupling success Improved Yield optimize_temp->success change_base->success optimize_addition->success

Technical Support Center: Safe Disposal of 3-(Bromomethyl)hexane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe handling and disposal of waste containing 3-(Bromomethyl)hexane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No: 98429-67-5) is a halogenated organic compound.[1] Its primary hazards, as identified in safety data sheets for similar brominated compounds, include causing skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[3][4] It is classified as a flammable liquid and vapor.[4][5]

Q2: What are the general principles for disposing of this compound waste?

A2: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[6][7] Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[6][7] Under no circumstances should this waste be disposed of down the drain or in regular trash.[8]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: When handling this compound waste, it is mandatory to wear chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat or other protective clothing.[2][9] All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Q4: Can I mix this compound waste with other organic solvents?

A4: You can mix this compound waste with other common halogenated solvents in a designated "halogenated waste" container.[8] However, you must not mix it with non-halogenated organic waste, as this will contaminate the entire container, necessitating the more expensive and specialized disposal process required for halogenated compounds.[6] Also, avoid mixing it with incompatible substances such as strong oxidizing agents, acids, or bases.[5][8]

Q5: What should I do in case of a spill involving this compound?

A5: In the event of a spill, ensure the area is well-ventilated and restrict access.[2] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand.[2] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Do not use combustible materials to absorb the spill.

Troubleshooting Guides

Issue: The identity of a solvent waste container is unknown, and it may contain this compound.

  • Solution: Treat the unknown waste as halogenated waste to err on the side of caution. Label the container as "Halogenated Waste" and list all possible components. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal.

Issue: A small amount of this compound waste was accidentally mixed with non-halogenated solvent waste.

  • Solution: The entire container is now considered halogenated waste.[6] You must re-label the container as "Halogenated Waste" and ensure it is disposed of according to the procedures for this waste stream. Inform your EHS department of the situation.

Issue: The designated halogenated waste container is full.

  • Solution: Do not overfill waste containers. Seal the full container and request a pickup from your institution's hazardous waste management service. Begin a new, properly labeled halogenated waste container for any additional waste.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C7H15Br[1]
Molecular Weight 179.10 g/mol [1]
CAS Number 98429-67-5[1]
Appearance Liquid (at standard conditions)
IUPAC Name This compound[1]

Experimental Protocols

Protocol for Segregation and Temporary Storage of this compound Waste

  • Container Selection: Obtain a designated and compatible hazardous waste container, typically provided by your institution's EHS department. The container must be in good condition with a secure, threaded cap.[8]

  • Labeling: Before adding any waste, label the container clearly with "Halogenated Organic Waste" and list "this compound" as a constituent.[8] As other halogenated wastes are added, their chemical names must also be included on the label.[8]

  • Waste Collection: In a chemical fume hood, carefully decant the this compound waste into the labeled container. Avoid splashing.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[2][5]

  • Disposal Request: Once the container is full, or if it has been in storage for a period approaching your institution's limit, contact your EHS department to arrange for professional disposal.[10]

Mandatory Visualization

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal A Generate This compound Waste B Is waste halogenated? A->B C Yes B->C  this compound present D No B->D  this compound absent E Collect in labeled 'Halogenated Waste' container C->E F Collect in labeled 'Non-Halogenated Waste' container D->F G Securely cap and store in Satellite Accumulation Area E->G H Request pickup by EHS/Licensed Waste Disposal Service G->H I Transport to licensed hazardous waste facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound waste.

References

analytical methods for detecting impurities in 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on analytical methods for detecting impurities in 3-(Bromomethyl)hexane. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to assist in achieving accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical method for determining the purity of this compound?

For a volatile and relatively non-polar compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended primary method for routine purity analysis and quantification of impurities. For unequivocal identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique, as it provides structural information.[1][2]

Q2: What are the most likely impurities in a sample of this compound?

Impurities largely depend on the synthetic route used to produce this compound. The most common synthesis starts from 2-ethyl-1-hexanol. Potential impurities include:

  • Unreacted Starting Material: 2-ethyl-1-hexanol.

  • Synthesis Byproducts:

    • Elimination Product: 2-ethyl-1-hexene (B155198) (formed via dehydration of the starting alcohol).[1]

    • Ether Byproduct: bis(2-ethylhexyl) ether (can form under acidic conditions).[1]

    • Organophosphorus Byproducts: If phosphorus tribromide (PBr₃) is used as the brominating agent, various phosphorus-containing impurities may be present.

  • Isomeric Impurities: Positional isomers resulting from free-radical bromination at other sites on the alkyl chain, though less common in targeted synthesis.[3][4][5]

  • Degradation Products: Hydrolysis of the product back to 2-ethyl-1-hexanol if exposed to moisture.

Q3: How can I identify an unknown peak in my GC chromatogram?

The most effective method for identifying an unknown impurity is GC-MS. The mass spectrometer provides a fragmentation pattern for the unknown peak, which acts as a "fingerprint." This pattern can be compared against spectral libraries (like NIST) or interpreted to deduce the structure of the impurity. For non-volatile impurities or when further confirmation is needed, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for detailed structural elucidation.[6][7]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze this compound?

While possible, HPLC is generally not the preferred method for a volatile, non-chromophoric compound like this compound. It lacks a UV-absorbing chromophore, necessitating the use of universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are often less sensitive and can present their own challenges (e.g., gradient incompatibility with RID). GC offers superior resolution and sensitivity for this type of analyte.

Q5: My NMR spectrum shows unexpected signals. How can I determine if they are impurities?

Quantitative ¹H NMR can be a powerful tool for assessing purity.[3]

  • Reference Comparison: Compare the spectrum to a reference spectrum of a known pure standard.

  • Integration: Integrate the signals of the main compound and the unknown peaks. The relative integration values can provide an estimate of the impurity level.

  • Structural Analysis: Analyze the chemical shifts, coupling constants, and multiplicities of the unknown signals to determine their structure. For example, a broad singlet around 3.5-4.0 ppm could indicate the -OH proton of the starting material, 2-ethyl-1-hexanol.

  • 2D NMR: Techniques like COSY and HSQC can help establish connectivity and further elucidate the structure of impurities, especially when signals overlap.[3]

Troubleshooting Guides

This section addresses common problems encountered during the GC analysis of this compound.

GC Troubleshooting: Common Chromatographic Issues
Problem Potential Causes Solutions
Peak Tailing 1. Active Sites: Exposed silanols in the injector liner or column can interact with the analyte.[8] 2. Column Contamination: Non-volatile residues accumulating at the head of the column.[9] 3. Improper Column Installation: Column not cut cleanly or not positioned correctly in the injector/detector.1. Use a deactivated injector liner. If the problem persists, the column may be aging; trim 0.5-1m from the inlet side or replace the column. 2. Trim the column inlet. Ensure proper sample preparation to remove non-volatile matrix. 3. Re-cut the column using a ceramic wafer and reinstall it according to the manufacturer's instructions.
Peak Fronting 1. Column Overload: Injecting too much sample or a sample that is too concentrated.[8] 2. Analyte-Solvent Mismatch: The analyte has poor solubility in the injection solvent.1. Dilute the sample. Reduce the injection volume. Use a higher split ratio. 2. Choose a solvent that better matches the polarity of this compound (e.g., hexane, dichloromethane).
Ghost Peaks 1. Septum Bleed: Degradation products from the injector septum.[10] 2. Contamination: Carryover from a previous injection or contaminated solvent/syringe.1. Use a high-quality, low-bleed septum. Lower the injector temperature if possible. 2. Run a solvent blank. Clean the syringe and injector port. Ensure high-purity solvents are used.
Retention Time Shifts 1. Leaks: A leak in the carrier gas line or at the injector fitting.[9] 2. Flow Rate Fluctuation: Inconsistent carrier gas flow rate. 3. Oven Temperature Variation: The GC oven is not maintaining a stable or reproducible temperature profile.1. Perform a leak check on the system using an electronic leak detector.[10] 2. Verify the column head pressure and flow rate. Ensure the gas source is stable. 3. Calibrate the oven temperature or schedule preventative maintenance.
No Peaks or Very Small Peaks 1. Syringe Issue: Syringe is clogged or not drawing sample correctly.[10] 2. Incorrect Injector Settings: Split ratio is too high, or operating in split mode when splitless is required for trace analysis. 3. Column Breakage: The column is broken, often in the oven.1. Clean or replace the syringe. Observe the plunger action to ensure it is smooth. 2. Check the method parameters. Lower the split ratio or switch to splitless injection. 3. Visually inspect the column. If broken, replace it.

Experimental Protocols

Protocol 1: GC-FID Purity Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound and quantifying related impurities.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent (e.g., Hexane or Dichloromethane, HPLC grade). This results in a concentration of ~5 mg/mL. c. Prepare a solvent blank using the same solvent.

2. GC-FID Instrumentation and Conditions: A typical set of starting conditions is provided below. These may require optimization for your specific instrument and column.

Parameter Value
GC System Agilent 8890 or equivalent with FID
Column Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temp. 250 °C
Split Ratio 50:1 (can be adjusted based on response)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow mode)
Oven Program - Initial Temp: 60 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

3. Analysis Sequence: a. Inject the solvent blank to ensure the system is clean. b. Inject the prepared sample solution. c. Integrate all peaks in the chromatogram.

4. Calculation of Purity: Calculate the purity using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note: This method assumes that all compounds have a similar response factor in the FID. For higher accuracy, determine the relative response factors of known impurities.

Visualizations

Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the analysis and identification of impurities in a chemical sample.

Caption: General workflow for impurity analysis and identification.

Troubleshooting Logic for GC Peak Tailing

This decision tree provides a logical approach to diagnosing the cause of peak tailing in a gas chromatography system.

G start Problem: Symmetrical Peak Tailing Observed q1 Is the issue compound-specific or for all peaks? start->q1 all_peaks Affects ALL Peaks q1->all_peaks All specific_peaks Affects Specific (Polar) Peaks q1->specific_peaks Specific cause1 Cause: Dead Volume / Poor Column Installation all_peaks->cause1 cause2 Cause: Active Sites in the System (Liner, Column) specific_peaks->cause2 solution1 Solution: Re-cut and reinstall the column carefully. cause1->solution1 solution2a Solution 1: Use a new, deactivated inlet liner. cause2->solution2a solution2b Solution 2: Trim 0.5m from the column inlet. cause2->solution2b

Caption: Decision tree for troubleshooting GC peak tailing issues.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise and unambiguous determination of molecular structure is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool in this endeavor. This guide provides a comprehensive analysis of the 1H NMR spectrum of 3-(Bromomethyl)hexane, a valuable alkyl halide intermediate. Through a comparison with the structurally related 1-bromohexane (B126081), this document offers insights into the nuanced spectral features arising from molecular branching and provides a standardized protocol for acquiring high-quality NMR data.

Predicted 1H NMR Spectral Data of this compound and a Comparative Analysis

The 1H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals due to the presence of a chiral center at the C3 position, rendering the adjacent methylene (B1212753) protons diastereotopic. This complexity provides a rich dataset for structural confirmation. For comparative purposes, the experimental 1H NMR data of 1-bromohexane is presented alongside the predicted data for this compound. 1-bromohexane offers a simpler, linear alkyl bromide reference, highlighting the spectral impact of the ethyl branch and the resulting chirality in this compound.

Proton Assignment (this compound) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Proton Assignment (1-bromohexane) Experimental Chemical Shift (ppm) Multiplicity Integration
H1 (CH2Br)3.35Doublet of doublets (dd)2HH1 (CH2Br)3.40Triplet (t)2H
H3 (CH)1.80Multiplet (m)1HH2 (CH2)1.85Quintet (p)2H
H2, H4 (CH2CH3, CH2CH2CH3)1.40 - 1.60Multiplet (m)4HH3, H4, H5 (CH2)1.30 - 1.45Multiplet (m)6H
H5, H6 (CH3CH2, CH3CH2CH2)0.90 - 1.00Multiplet (m)6HH6 (CH3)0.90Triplet (t)3H

Note: Predicted data for this compound was obtained from nmrdb.org. Experimental data for 1-bromohexane is a typical representation. Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

The downfield shift of the protons on the carbon bearing the bromine atom (H1) is a characteristic feature of alkyl bromides, typically observed in the 3.3-3.7 ppm range. In this compound, the H1 protons are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton (H3). In contrast, the analogous H1 protons in 1-bromohexane present as a simpler triplet, being coupled to only the adjacent methylene group. The remaining alkyl protons in both molecules resonate in the upfield region (0.8-2.0 ppm), with the increased complexity of the multiplets in this compound reflecting the more intricate spin-spin coupling network introduced by the branching.

Standard Experimental Protocol for 1H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible 1H NMR spectra for small organic molecules such as this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to a final concentration of 0.03-0.05% (v/v) for referencing the chemical shift scale to 0.00 ppm.

2. Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Tune and shim the probe to the specific sample to ensure a homogeneous magnetic field.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., -2 to 12 ppm).

  • Acquisition Time (at): A minimum of 2-4 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for full relaxation of the protons, leading to accurate integration.

  • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm.

Visualization of Proton Environments in this compound

The following diagram illustrates the distinct proton environments in the this compound molecule, which give rise to the predicted 1H NMR spectrum.

Caption: Molecular structure of this compound with distinct proton environments labeled.

A Comparative Guide to the Mass Spectrometry of 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected mass spectral behavior of 3-(Bromomethyl)hexane with its structural isomer, 3-bromoheptane (B146003). Due to the absence of direct experimental mass spectrometry data for this compound in publicly available databases, this comparison relies on the analysis of existing data for 3-bromoheptane and established principles of mass spectral fragmentation of halogenated alkanes.

Introduction

This compound is a brominated derivative of heptane. Understanding its mass spectral fragmentation pattern is crucial for its identification and characterization in complex mixtures, a common requirement in synthetic chemistry and drug development. Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns.

This guide will compare the predicted mass spectrum of this compound with the experimentally determined mass spectrum of its isomer, 3-bromoheptane, sourced from the NIST Mass Spectrometry Data Center.[1][2][3][4][5]

Predicted Fragmentation of this compound vs. 3-Bromoheptane

Electron ionization (EI) mass spectrometry typically involves the bombardment of a molecule with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals. For bromoalkanes, characteristic fragmentation patterns include the loss of a bromine radical and cleavage of C-C bonds.

Key Features of Bromoalkane Mass Spectra:

  • Isotopic Peaks: Bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[6][7] This results in characteristic M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments.

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the bromine atom is a common fragmentation pathway.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can also occur.

Comparison of Fragmentation Patterns:

The primary difference in the fragmentation of this compound and 3-bromoheptane will arise from the position of the bromine atom and the branching of the alkyl chain.

  • This compound: The bromine is on a primary carbon. The largest stable carbocation expected would be from the loss of the bromine atom, leading to a heptyl cation (m/z 99). Further fragmentation would involve the loss of alkyl radicals.

  • 3-Bromoheptane: The bromine is on a secondary carbon. The loss of the bromine atom would also lead to a heptyl cation (m/z 99). However, cleavage at the C-Br bond can also lead to the formation of a secondary carbocation, which is generally more stable than a primary carbocation.

Quantitative Data Comparison

The following table summarizes the expected key fragments for this compound and the observed fragments for 3-bromoheptane from the NIST database.

m/z Proposed Fragment Ion for this compound Observed Relative Abundance for 3-Bromoheptane (%) [1]Comments
178/180[C7H15Br]+• (Molecular Ion)~1The molecular ion peak is expected to be of low abundance for both isomers due to facile fragmentation. The two peaks represent the 79Br and 81Br isotopes.
99[C7H15]+100This is the base peak for 3-bromoheptane, resulting from the loss of the bromine radical. A significant peak at this m/z is also expected for this compound.
71[C5H11]+45Loss of an ethyl radical from the [C7H15]+ ion.
57[C4H9]+85Loss of a propyl radical from the [C7H15]+ ion. This is a very stable secondary carbocation.
43[C3H7]+60A common fragment in the mass spectra of alkanes.
41[C3H5]+70A common fragment in the mass spectra of alkanes.
29[C2H5]+40A common fragment in the mass spectra of alkanes.

Experimental Protocol: Electron Ionization Mass Spectrometry of Bromoalkanes

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of a volatile bromoalkane like this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).[8]

    • Electron Energy: 70 eV.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 20 - 300.

Data Analysis:

  • Identify the molecular ion peaks (M+ and M+2).

  • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of bromoalkanes and the data for its isomers.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M [C7H15Br]+• m/z 178/180 (Molecular Ion) F1 [C7H15]+ m/z 99 M->F1 - Br• F2 [C5H11]+ m/z 71 F1->F2 - C2H4 F3 [C4H9]+ m/z 57 F1->F3 - C3H6 F4 [C3H7]+ m/z 43 F3->F4 - CH2

Caption: Predicted fragmentation of this compound.

References

Reactivity Face-Off: 3-(Bromomethyl)hexane vs. 1-bromohexane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, a nuanced understanding of alkyl halide reactivity is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide provides a detailed comparison of the reactivity of 3-(Bromomethyl)hexane and 1-bromohexane (B126081), two isomeric alkyl bromides, in nucleophilic substitution reactions. By examining their structural differences and the governing principles of reaction kinetics, we can elucidate their distinct chemical behaviors.

The core difference between 1-bromohexane and this compound lies in the substitution of the carbon atom bonded to the bromine. 1-bromohexane is a primary (1°) alkyl halide, where the bromine-bearing carbon is attached to one other carbon atom. In contrast, this compound is a secondary (2°) alkyl halide, as the carbon atom bonded to bromine is connected to two other carbon atoms. This seemingly subtle distinction has profound implications for their preferred reaction mechanisms and relative reaction rates.

Unraveling the Reaction Pathways: SN1 vs. SN2

Nucleophilic substitution reactions of alkyl halides primarily proceed through two distinct mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and the SN2 (Substitution Nucleophilic Bimolecular) pathways.

  • SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this carbocation.[1][2]

  • SN2 Reaction: This is a one-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[2][3] The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.[4][5]

The structural characteristics of 1-bromohexane and this compound dictate their propensity to follow one pathway over the other.

G cluster_1 1-Bromohexane (Primary Alkyl Halide) cluster_2 This compound (Secondary Alkyl Halide) a CH3(CH2)4CH2-Br b Less Steric Hindrance a->b leads to c Unstable Primary Carbocation a->c forms d Favors SN2 Pathway b->d c->d disfavors SN1 e CH3CH2CH2CH(CH2Br)CH2CH3 f More Steric Hindrance e->f leads to g More Stable Secondary Carbocation e->g forms h Can undergo SN1 or SN2 f->h hinders SN2 g->h favors SN1

Caption: Structural comparison and resulting pathway preference for 1-bromohexane and this compound.

Quantitative Reactivity Comparison

Feature1-BromohexaneThis compoundJustification
Alkyl Halide Class Primary (1°)Secondary (2°)Based on the number of carbon substituents on the bromine-bearing carbon.
Preferred SN2 Conditions Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., acetone (B3395972), DMSO).[6][7]Same as 1-bromohexane, but the reaction will be significantly slower.1-bromohexane has less steric hindrance, allowing for easier backside attack by the nucleophile.[5]
Estimated Relative SN2 Rate ~301Secondary alkyl halides react much slower than primary ones in SN2 reactions due to increased steric bulk.
Preferred SN1 Conditions DisfavoredWeak nucleophile (e.g., H₂O, ROH) in a polar protic solvent (e.g., ethanol, formic acid).[6][8]This compound can form a more stable secondary carbocation intermediate compared to the highly unstable primary carbocation of 1-bromohexane.[1][2]
Estimated Relative SN1 Rate 1~11.6The rate of SN1 reactions is directly related to the stability of the carbocation intermediate.

Experimental Protocol: A Head-to-Head Competition

To empirically determine the relative SN2 reactivity of 1-bromohexane and this compound, a competition experiment can be performed. This protocol is designed to have both alkyl halides compete for a limited amount of a nucleophile.

Objective: To determine the relative SN2 reaction rates of 1-bromohexane and this compound by quantifying the unreacted starting materials using gas chromatography (GC).

Materials:

  • 1-bromohexane

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry reaction vial, accurately weigh equimolar amounts of 1-bromohexane and this compound.

    • Add a known amount of an internal standard (e.g., dodecane).

    • Dissolve the mixture in a specific volume of anhydrous acetone.

  • Initiation of the Reaction:

    • In a separate vial, prepare a solution of sodium iodide in anhydrous acetone. The molar amount of sodium iodide should be less than the total molar amount of the alkyl halides (e.g., half the total moles).

    • Rapidly add the sodium iodide solution to the stirred solution of the alkyl halides at a constant temperature (e.g., 25°C). Start a timer immediately.

  • Reaction Monitoring and Quenching:

    • Allow the reaction to proceed for a set period (e.g., 60 minutes).

    • Quench the reaction by adding a large volume of water to precipitate the unreacted sodium iodide and stop the reaction.

  • Extraction:

    • Extract the organic components with a suitable solvent like diethyl ether.

    • Wash the organic layer with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis by Gas Chromatography (GC):

    • Carefully transfer the dried organic solution to a GC vial.

    • Inject a sample into the gas chromatograph.

    • Record the chromatogram, which will show peaks corresponding to the internal standard, unreacted 1-bromohexane, and unreacted this compound.

  • Data Analysis:

    • Determine the peak areas for the internal standard and the two unreacted alkyl halides.

    • Calculate the response factors for 1-bromohexane and this compound relative to the internal standard.

    • Use the peak areas and response factors to determine the final concentrations of the unreacted alkyl halides.

    • The ratio of the consumed amounts of each alkyl halide will give the relative rate of reaction. A higher consumption of 1-bromohexane will confirm its greater reactivity in an SN2 reaction.

G A Prepare equimolar mixture of 1-bromohexane, this compound, and internal standard in acetone B Add a limiting amount of NaI in acetone to initiate the reaction A->B C Allow reaction to proceed for a fixed time at constant temperature B->C D Quench reaction with water C->D E Extract organic components with diethyl ether D->E F Dry organic layer and prepare sample for GC analysis E->F G Inject sample into GC and acquire chromatogram F->G H Analyze peak areas to determine relative amounts of unreacted alkyl halides G->H

Caption: Experimental workflow for the SN2 competition reaction.

Conclusion

The structural disparity between 1-bromohexane (a primary alkyl halide) and this compound (a secondary alkyl halide) is the cornerstone of their differential reactivity. 1-bromohexane, with its sterically unhindered reaction center, is a prime candidate for SN2 reactions, exhibiting a significantly faster reaction rate under appropriate conditions. Conversely, this compound, while capable of undergoing SN2 reactions at a much slower rate, is more amenable to the SN1 pathway due to its ability to form a more stable secondary carbocation. For synthetic applications, 1-bromohexane is the substrate of choice for SN2-mediated transformations, whereas this compound offers a gateway to SN1 chemistry, particularly when solvolytic conditions are employed. The provided experimental protocol offers a robust method for empirically verifying these reactivity trends in a laboratory setting.

References

A Comparative Guide to the Synthesis of 3-(Bromomethyl)hexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of alkyl halides such as 3-(Bromomethyl)hexane is crucial for the construction of more complex molecular architectures. This guide provides a comparative analysis of established methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in a laboratory setting.

Two principal methods for the synthesis of this compound, also known as 1-bromo-2-ethylhexane, involve the nucleophilic substitution of the hydroxyl group of 2-ethyl-1-hexanol. The choice of brominating agent is a key determinant of the reaction's efficacy and outcome. This guide focuses on two common reagents: Phosphorus Tribromide (PBr₃) and Hydrobromic Acid (HBr).

Comparison of Synthetic Methods

The selection of a synthetic route for this compound hinges on factors such as yield, purity, reaction conditions, and the scalability of the procedure. Below is a summary of the key performance indicators for the two primary methods.

ParameterMethod 1: Phosphorus Tribromide (PBr₃)Method 2: Hydrobromic Acid (HBr)
Starting Material 2-Ethyl-1-hexanol2-Ethyl-1-hexanol
Purity HighModerate to High
Reaction Time Typically a few hoursSeveral hours, often requiring prolonged heating
Reaction Temperature 0 °C to room temperatureElevated temperatures (reflux)
Key Advantages High yields, mild reaction conditions, avoids carbocation rearrangements.[1][2]Readily available and cost-effective reagent.
Key Disadvantages PBr₃ is sensitive to moisture and corrosive.Risk of side reactions and lower yields, harsh acidic conditions.

Experimental Protocols

Method 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This method is favored for its high efficiency and the prevention of carbocation rearrangements, which is particularly important for maintaining the structural integrity of the desired product.[1][2]

Materials:

  • 2-Ethyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge the flask with 2-ethyl-1-hexanol and anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench any unreacted PBr₃.

  • Separate the organic layer and wash it sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Method 2: Synthesis of this compound using Hydrobromic Acid (HBr)

This classical method utilizes a strong acid to protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion.

Materials:

  • 2-Ethyl-1-hexanol

  • 48% aqueous Hydrobromic Acid (HBr)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-1-hexanol and 48% aqueous hydrobromic acid.

  • Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress by TLC or gas chromatography (GC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Synthesis and Validation Workflow

The overall process for synthesizing and validating this compound can be visualized as a logical workflow, from the selection of the starting material to the final characterization of the product.

A Starting Material (2-Ethyl-1-hexanol) B Method Selection A->B C Method 1: PBr3 B->C Mild Conditions High Selectivity D Method 2: HBr B->D Cost-Effective Readily Available E Bromination Reaction C->E D->E F Work-up & Quenching E->F G Purification (Vacuum Distillation) F->G H Characterization (NMR, GC-MS, etc.) G->H I Pure this compound H->I

Caption: Logical workflow for the synthesis and validation of this compound.

Reaction Pathway Diagrams

The chemical transformations for both synthesis methods are depicted below, illustrating the conversion of the starting material to the final product.

cluster_0 Method 1: Phosphorus Tribromide A 2-Ethyl-1-hexanol B This compound A->B PBr3, Diethyl Ether, 0 °C to RT

Caption: Synthesis of this compound using PBr₃.

cluster_1 Method 2: Hydrobromic Acid C 2-Ethyl-1-hexanol D This compound C->D 48% HBr, Reflux

References

A Comparative Analysis of 3-(Bromomethyl)hexane and Its Isomers for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectroscopic signatures, and reaction kinetics of 3-(Bromomethyl)hexane and its key structural isomers.

This guide provides a comprehensive comparative analysis of this compound and a selection of its isomers, including primary, secondary, and tertiary bromoalkanes. Understanding the distinct characteristics of these isomers is crucial for their effective use in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines their physical properties, spectroscopic data for identification, and a discussion of their reactivity in nucleophilic substitution reactions, supported by experimental protocols and theoretical models.

Physicochemical Properties

The structural arrangement of the carbon skeleton and the position of the bromine atom significantly influence the physicochemical properties of bromohexane isomers. These properties, including boiling point, density, and refractive index, are critical for reaction setup, purification, and compound handling. This compound, a primary bromoalkane with a branched structure, is compared with a straight-chain primary isomer (1-Bromohexane), two secondary isomers (2-Bromohexane and 3-Bromohexane), and a tertiary isomer (2-Bromo-2-methylpentane).

CompoundStructureTypeBoiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)Water Solubility
This compound CCCC(CC)CBrPrimary167-170.6 °C @ 16 mmHg[1]Data not availableData not availableInsoluble (predicted)
1-Bromohexane CCCCCCBrPrimary154-158[2]1.176 @ 25°C[2]1.448[2]Insoluble
2-Bromohexane CCCCC(Br)CSecondary146[3]1.171[3]1.443Not miscible
3-Bromohexane (B146008) CCCC(Br)CCSecondary144-146[3]1.17[3]1.446[3]Insoluble[3]
2-Bromo-2-methylpentane (B146041) CCCC(Br)(C)CTertiary142.51.1721.445Insoluble (predicted)

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic methods are essential for the unambiguous identification and differentiation of the bromohexane isomers. This section summarizes the key spectroscopic features for each selected compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment, and signal splitting patterns in ¹H NMR reveal neighboring protons.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound No experimental data available. Predicted signals would show a complex pattern due to the branched structure.No experimental data available. Predicted to show 7 distinct signals.
1-Bromohexane ~3.4 (t, -CH₂Br), ~1.8 (quint, -CH₂CH₂Br), ~0.9 (t, -CH₃)[4][5]~33 (-CH₂Br), ~31, ~28, ~22, ~14 (-CH₃)[6]
2-Bromohexane ~4.1 (sext, -CHBr), ~1.7 (m, -CH₂CHBr), ~0.9 (t, -CH₃)[7]~50 (-CHBr), ~38, ~31, ~22, ~14 (-CH₃)[8]
3-Bromohexane ~4.0 (quint, -CHBr), ~1.9 (m, -CH₂CHBr), ~1.0 (t, -CH₃)~58 (-CHBr), ~35, ~29, ~19, ~11 (-CH₃)[9][10]
2-Bromo-2-methylpentane ~1.7 (s, -C(Br)(CH₃)₂), ~1.5 (q, -CH₂-), ~0.9 (t, -CH₃)~70 (-CBr), ~40 (-CH₂-), ~30 (-C(Br)(CH₃)₂), ~10 (-CH₃)[11]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The carbon-bromine (C-Br) bond stretch is a key diagnostic peak for these compounds, although its intensity can be variable.

CompoundC-Br Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound Predicted in the 600-500 range~2960-2850 (C-H stretch)
1-Bromohexane ~645~2930, ~1460 (C-H vibrations)
2-Bromohexane ~610~2960, ~1450, ~1380 (C-H vibrations)
3-Bromohexane ~560~2960, ~1460, ~1380 (C-H vibrations)
2-Bromo-2-methylpentane ~580~2970, ~1460, ~1370 (C-H vibrations)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, with the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 178/180Predicted fragments from loss of Br (99) and alkyl chains.
1-Bromohexane 164/16685 (loss of Br), 57, 43, 29 (alkyl fragments)
2-Bromohexane 164/16685 (loss of Br), 121/123 (loss of C₂H₅), 43
3-Bromohexane 164/16685 (loss of Br), 107/109 (loss of C₃H₇), 57
2-Bromo-2-methylpentane 164/166135/137 (loss of C₂H₅), 85 (loss of Br), 57

Reactivity Analysis: SN1 vs. SN2 Pathways

The utility of bromoalkanes in synthesis is largely determined by their reactivity in nucleophilic substitution reactions, which can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The preferred pathway is highly dependent on the structure of the alkyl halide.

  • Primary Alkyl Halides (this compound and 1-Bromohexane): These compounds strongly favor the SN2 mechanism . The backside attack of the nucleophile is sterically unhindered, and the formation of a primary carbocation, which would be necessary for an SN1 reaction, is energetically unfavorable.[12][13] this compound, being more sterically hindered at the β-carbon compared to 1-bromohexane, is expected to react slightly slower in SN2 reactions.[14]

  • Secondary Alkyl Halides (2-Bromohexane and 3-Bromohexane): These isomers are at the borderline between SN1 and SN2 pathways. The reaction mechanism can often be directed by the choice of nucleophile and solvent. Strong, non-bulky nucleophiles in polar aprotic solvents favor the SN2 pathway, while weak nucleophiles in polar protic solvents promote the SN1 mechanism through stabilization of the secondary carbocation intermediate.[15]

  • Tertiary Alkyl Halides (2-Bromo-2-methylpentane): This isomer reacts exclusively through the SN1 mechanism . The tertiary carbon is too sterically hindered for a backside SN2 attack.[16] However, it readily forms a relatively stable tertiary carbocation, which is then trapped by the nucleophile.[12]

The general order of reactivity for the different classes of alkyl halides in SN1 and SN2 reactions is as follows:

  • SN1 Reactivity: Tertiary > Secondary > Primary[12]

  • SN2 Reactivity: Primary > Secondary > Tertiary[12]

G Reactivity of Bromohexane Isomers Primary Primary Isomers (e.g., this compound, 1-Bromohexane) Secondary_SN2 Secondary Isomers (e.g., 2-Bromohexane, 3-Bromohexane) Primary->Secondary_SN2 Slower rate (Increased steric hindrance) Tertiary_SN2 Tertiary Isomer (e.g., 2-Bromo-2-methylpentane) Secondary_SN2->Tertiary_SN2 Very slow/No reaction (Severe steric hindrance) Tertiary_SN1 Tertiary Isomer (e.g., 2-Bromo-2-methylpentane) Secondary_SN1 Secondary Isomers (e.g., 2-Bromohexane, 3-Bromohexane) Tertiary_SN1->Secondary_SN1 Slower rate (Less stable carbocation) Primary_SN1 Primary Isomers (e.g., this compound, 1-Bromohexane) Secondary_SN1->Primary_SN1 Very slow/No reaction (Highly unstable carbocation) caption Figure 1. Preferred nucleophilic substitution pathways for bromohexane isomers.

Figure 1. Preferred nucleophilic substitution pathways for bromohexane isomers.

Experimental Protocols

To empirically determine the relative reactivities of these isomers, a comparative kinetic study can be performed. Below are protocols for investigating both SN1 (solvolysis) and SN2 reactions.

Protocol for Comparative SN1 Solvolysis Rates

This experiment measures the rate of reaction of the bromoalkane with a polar protic solvent (e.g., aqueous ethanol) in the absence of a strong nucleophile. The rate is determined by monitoring the formation of HBr.

Materials:

Procedure:

  • Prepare a set of test tubes, each containing 5 mL of 80% ethanol and a few drops of phenolphthalein indicator.

  • Add a small, precisely measured amount of 0.1 M NaOH to each test tube to make the solutions slightly basic (pink).

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate.

  • To each test tube, add an equimolar amount of a different bromoalkane isomer and start the stopwatch.

  • Record the time it takes for the pink color to disappear in each test tube. This indicates the neutralization of the added NaOH by the HBr produced during solvolysis.

  • The inverse of the time taken is proportional to the initial reaction rate.

G Workflow for Comparative SN1 Solvolysis A Prepare test tubes with 80% ethanol, phenolphthalein, and a small amount of NaOH B Equilibrate test tubes in a constant temperature water bath A->B C Add equimolar amounts of each bromohexane isomer to separate test tubes B->C D Start stopwatch and monitor for color change (pink to colorless) C->D E Record the time for color change for each isomer D->E F Calculate relative rates (Rate ∝ 1/time) E->F caption Figure 2. Experimental workflow for comparing SN1 solvolysis rates.

Figure 2. Experimental workflow for comparing SN1 solvolysis rates.

Protocol for Comparative SN2 Reaction Rates

This experiment compares the rates of reaction of the bromoalkanes with a strong nucleophile (e.g., iodide ion) in a polar aprotic solvent (e.g., acetone). The reaction progress is monitored by the precipitation of the sodium salt of the leaving group.[17]

Materials:

  • This compound, 1-Bromohexane, 2-Bromohexane, 3-Bromohexane, 2-Bromo-2-methylpentane

  • 15% Sodium Iodide (NaI) in acetone (B3395972)

  • Acetone

  • Test tubes, water bath (optional), stopwatch

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into separate, dry test tubes for each isomer.

  • Add an equimolar amount of each bromoalkane to its respective test tube, shake to mix, and start the stopwatch.

  • Observe the formation of a precipitate (NaBr, which is insoluble in acetone).

  • Record the time at which a precipitate first becomes visible for each reaction.

  • For reactions that are slow at room temperature, the test tubes can be placed in a warm water bath (e.g., 50 °C) to accelerate the reaction.[17]

  • The inverse of the time taken for precipitation to occur provides a measure of the relative reaction rates.

Conclusion

The choice of a bromohexane isomer as a starting material in organic synthesis has profound implications for the outcome of a reaction. This compound, as a primary bromoalkane, is a suitable substrate for SN2 reactions, though its branched structure may slightly decrease its reactivity compared to its linear isomer, 1-bromohexane, due to steric hindrance. In contrast, secondary isomers like 2- and 3-bromohexane offer mechanistic flexibility, while tertiary isomers such as 2-bromo-2-methylpentane are ideal for SN1 reactions. A thorough understanding of these differences, supported by the physicochemical and spectroscopic data presented, allows for the rational design of synthetic routes and the effective prediction of reaction outcomes in drug discovery and development.

References

Navigating the Analytical Landscape for 3-(Bromomethyl)hexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring an analytical standard for 3-(Bromomethyl)hexane (B6232677) (CAS No. 98429-67-5), the landscape presents a notable challenge: the absence of a commercially available Certified Reference Material (CRM). This guide provides a comprehensive comparison of the available options, details essential experimental protocols for characterization, and offers a logical framework for selecting and utilizing an appropriate standard for your analytical needs.

Commercial Availability: Research-Grade Reagents

Initial market analysis reveals that this compound is available from several suppliers, primarily as a research-grade chemical with a nominal purity of 95%. This purity level, while suitable for some research applications, necessitates thorough in-house characterization and validation before it can be confidently used as an analytical standard for quantitative purposes.

Below is a comparison of commercially available this compound offerings. Please note that Certificates of Analysis (CoAs) detailing the impurity profile are typically available to customers upon purchase.

Parameter Sigma-Aldrich (Enamine Partner) [1]Molport [2]
CAS Number 98429-67-598429-67-5
Molecular Formula C₇H₁₅BrC₇H₁₅Br
Molecular Weight 179.1 g/mol 179.1 g/mol
Stated Purity 95%95%
Availability Various quantities (e.g., 100 mg, 250 mg, 1 g)Various quantities
Format NeatNeat
Certification None specified; Certificate of Analysis providedNone specified; Purity information provided by supplier

Alternative Analytical Standards

Given the lack of a high-purity, certified standard for this compound, laboratories may need to consider alternative approaches. The choice of an alternative depends heavily on the analytical method and the specific requirements of the study.

Alternative Approach Description Advantages Disadvantages
In-house Standardization Purchase the highest-purity available this compound and perform rigorous purification (e.g., distillation, chromatography) and characterization (e.g., qNMR, mass balance) to establish a well-defined secondary standard.High-confidence standard tailored to specific needs.Resource-intensive, requires significant analytical expertise and instrumentation.
Structurally Related CRM Utilize a CRM of a structurally similar compound, such as another brominated alkane, for system suitability checks or as a surrogate standard if the analytical response is comparable.Traceable to national standards (e.g., NIST), provides high accuracy for system performance monitoring.[3][4]May not accurately reflect the chromatographic behavior or detector response of this compound.
Custom Synthesis and Certification Contract a specialized laboratory to synthesize high-purity this compound and certify it as a CRM according to ISO 17034.Provides a true, certified standard for the target analyte.High cost and long lead times.
Bromide Ion CRM For analytical techniques that measure the bromide ion (e.g., ion chromatography after combustion), a bromide standard solution CRM can be used for calibration.[3]High accuracy and traceability for bromide quantification.Does not provide information about the intact parent molecule.

Experimental Protocols for Characterization

Accurate characterization of a non-certified standard is paramount. The following are detailed protocols for common analytical techniques used to assess the purity and identity of this compound.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound by separating it from volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID at 280°C.

  • Sample Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. This provides an estimate of purity. For higher accuracy, a reference standard of a known, different compound can be used for relative response factor determination.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method confirms the identity of the main peak from the GC-FID analysis by providing its mass spectrum.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Use the same column and temperature program as described for GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: ≥ 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Compare the acquired mass spectrum of the primary peak with a reference spectrum from a spectral library (e.g., NIST). The spectrum should exhibit the expected molecular ion (if visible) and characteristic fragmentation pattern, including the isotopic signature of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure of the molecule, confirming the identity and providing insights into potential impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis:

    • Chemical Shifts (δ): The positions of the signals should correspond to the expected chemical environments of the protons in this compound.

    • Integration: The area under each signal should be proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of signals provides information about adjacent protons.

    • Impurity Analysis: The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed with a certified internal standard to determine the absolute purity of the material.

Mandatory Visualizations

To aid in the decision-making and analytical process, the following diagrams illustrate key workflows.

G cluster_0 Decision Workflow for Analytical Standard Selection start Identify Need for This compound Standard search_crm Search for Certified Reference Material (CRM) start->search_crm crm_found CRM Available? search_crm->crm_found purchase_crm Purchase and Use CRM crm_found->purchase_crm Yes no_crm No CRM Available crm_found->no_crm No end Implement Analytical Method purchase_crm->end evaluate_alternatives Evaluate Alternatives no_crm->evaluate_alternatives in_house In-house Standardization evaluate_alternatives->in_house surrogate Use Structurally Related CRM evaluate_alternatives->surrogate custom Custom Synthesis and Certification evaluate_alternatives->custom select_approach Select Best Approach Based on Requirements (e.g., GMP, Research) in_house->select_approach surrogate->select_approach custom->select_approach select_approach->end

Caption: Workflow for selecting an analytical standard for this compound.

G cluster_1 Experimental Workflow for Standard Characterization start Obtain Commercial This compound (95%) gc_fid Purity Assessment by GC-FID start->gc_fid gc_ms Identity Confirmation by GC-MS start->gc_ms nmr Structural Confirmation by ¹H NMR start->nmr purity_ok Purity and Identity Acceptable? gc_fid->purity_ok gc_ms->purity_ok nmr->purity_ok use_standard Qualify and Use as In-house Standard purity_ok->use_standard Yes purify Purification Required (e.g., Distillation) purity_ok->purify No end Standard Ready for Use use_standard->end re_evaluate Re-characterize Purified Material purify->re_evaluate re_evaluate->purity_ok

Caption: Experimental workflow for the characterization of a non-certified standard.

References

A Computational Modeling Comparison of 3-(Bromomethyl)hexane Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction pathways of 3-(bromomethyl)hexane (B6232677), a primary alkyl halide with significant steric hindrance due to β-branching. While specific experimental or computational studies on this molecule are not publicly available, this document leverages established principles of computational chemistry to predict its reactivity. We will explore the competition between the bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways, offering a theoretical framework for understanding and predicting the outcomes of its reactions.

Introduction to this compound Reactivity

This compound is a primary alkyl bromide. Typically, primary alkyl halides are expected to react readily via the SN2 mechanism. However, the presence of two ethyl groups on the β-carbon introduces significant steric bulk around the reaction center. This steric hindrance is known to dramatically decrease the rate of SN2 reactions.[1][2] Consequently, the competing E2 elimination pathway becomes a more significant possibility, especially in the presence of a strong, sterically hindered base. The unimolecular (SN1 and E1) pathways are considered highly unlikely due to the instability of the primary carbocation that would need to form.

This guide compares the computationally predicted characteristics of the SN2 and E2 pathways for this compound.

Data Presentation: Predicted Reaction Pathway Comparison

The following table summarizes the predicted quantitative data for the SN2 and E2 reaction pathways of this compound with a representative strong, non-bulky nucleophile/base (e.g., hydroxide). These values are illustrative and based on computational studies of analogous sterically hindered primary alkyl halides.

ParameterSN2 Pathway (Substitution)E2 Pathway (Elimination)Rationale for Prediction
Reaction Type Bimolecular Nucleophilic SubstitutionBimolecular EliminationCompeting pathways for a primary alkyl halide.
Predicted Activation Energy (ΔG‡) HighModerately HighSteric hindrance from β-branching raises the SN2 barrier significantly.[1][2] The E2 barrier is also substantial but may be competitive.
Predicted Reaction Enthalpy (ΔH) ExothermicSlightly Endothermic/ExothermicC-O bond formation is typically more favorable than C=C π-bond formation.
Key Transition State Feature Pentacoordinate carbon centerAnti-periplanar arrangement of H-C-C-BrThe SN2 transition state is highly crowded.[3] The E2 transition state requires a specific dihedral angle.[4][5]
Expected Major Product 3-(Hydroxymethyl)hexane3-Ethylhex-1-eneThe high steric barrier for the SN2 pathway may allow the E2 pathway to dominate, especially with stronger bases.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and a typical computational workflow for their analysis.

SN2_Pathway Reactants This compound + Nu⁻ TS [Nu---CH2---Br]‡ Pentacoordinate T.S. Reactants->TS ΔG‡ (High) Product 3-(Fluoromethyl)hexane + Br⁻ TS->Product

Figure 1. SN2 reaction pathway for this compound.

E2_Pathway Reactants This compound + Base⁻ TS Anti-periplanar T.S. Reactants->TS ΔG‡ (Competitive) Product 3-Ethylhex-1-ene + H-Base + Br⁻ TS->Product

Figure 2. E2 elimination pathway for this compound.

Computational_Workflow cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis a Define Reactants (this compound, Nucleophile) b Select Method (e.g., DFT: B3LYP) a->b c Select Basis Set (e.g., 6-31+G*) b->c d Define Solvent Model (e.g., PCM) c->d e Geometry Optimization of Reactants & Products d->e f Transition State Search (e.g., QST2/3, Berny) e->f g Frequency Calculation (Confirm minima & T.S.) f->g h IRC Calculation (Confirm reaction path) g->h i Calculate ΔG‡ and ΔH h->i j Analyze Geometries and Electronic Structure i->j k Compare Pathways (Sₙ2 vs. E2) j->k

Figure 3. Logical workflow for computational analysis.

Experimental Protocols: A General Computational Methodology

While no specific computational study for this compound is cited, a standard and robust protocol for investigating its reaction mechanisms would involve the following steps, commonly implemented in computational chemistry software like Gaussian.[6][7][8]

  • Model Construction : The 3D structures of the reactant (this compound), the nucleophile/base (e.g., OH⁻), and the expected products of the SN2 and E2 pathways are built using molecular modeling software.

  • Geometry Optimization and Frequency Calculations : The geometries of all minima (reactants, products) are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31+G*, which is adequate for handling anions and describing polarization.[7][9] Frequency calculations are then run to confirm that these structures are true minima (no imaginary frequencies).

  • Transition State (TS) Search : For both the SN2 and E2 pathways, a transition state search is conducted. This involves finding the saddle point on the potential energy surface connecting reactants and products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods are employed.

  • Transition State Verification : A frequency calculation is performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[8]

  • Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the found transition state correctly connects the reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the reactant and product wells.

  • Solvation Effects : To model reactions in solution, a solvent model is applied. The Polarizable Continuum Model (PCM) is a common choice that can account for the bulk electrostatic effects of a solvent (e.g., water, ethanol, or a polar aprotic solvent like DMSO).[7][10]

  • Thermochemical Analysis : From the results of the frequency calculations, thermochemical data such as Gibbs free energy (G) and enthalpy (H) are extracted. The activation energy (ΔG‡) and reaction energy (ΔG) are then calculated to compare the kinetics and thermodynamics of the competing SN2 and E2 pathways.

By following this protocol, researchers can generate a detailed and predictive model of the reactivity of this compound, guiding experimental design and providing insights into the factors that control product distribution.

References

A Researcher's Guide to Distinguishing 3-(Bromomethyl)hexane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Data of Bromoheptane Isomers

The differentiation of 3-(Bromomethyl)hexane from its isomers can be achieved by comparing their physical and spectroscopic properties. The following table summarizes key data points, combining experimental values for common isomers with predicted values for this compound.

PropertyThis compound (Predicted)1-Bromoheptane (B155011)2-Bromoheptane3-Bromoheptane
Molecular Weight ( g/mol ) 179.10179.10[1][2]179.10179.10[3]
Boiling Point (°C) ~165-175178-180[1][4][5][6]~168~165
GC Retention Time Shorter than linear isomersLongest retention timeIntermediate retention timeIntermediate retention time
¹H NMR Key Signals (ppm) Complex multiplet for CH-BrTriplet ~3.4 ppm (CH₂-Br)Multiplet ~4.1 ppm (CH-Br)Multiplet ~4.0 ppm (CH-Br)
¹³C NMR Key Signals (ppm) ~35-45 (CH₂-Br)~33 (CH₂-Br)~50 (CH-Br)~55 (CH-Br)
Mass Spec (m/z) Base Peak [M-Br]⁺ at 99[M-Br]⁺ at 99[M-Br]⁺ at 99[M-Br]⁺ at 99
Mass Spec (m/z) Key Fragments 43, 57, 7143, 57, 71, 9943, 57, 113, 12743, 57, 85, 113

Note: Predicted values for this compound are based on general trends in bromoalkane isomers, where branching tends to lower the boiling point and retention time compared to linear isomers.

Experimental Methodologies

Accurate differentiation of these isomers relies on the precise application of standard analytical techniques. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.

Sample Preparation:

  • Prepare a stock solution of the bromoalkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to a final concentration of about 10 µg/mL for analysis.

  • Transfer the final dilution to a 2 mL GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structure elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the bromoalkane sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing this compound from its linear isomers using the described analytical techniques.

G Workflow for Bromoheptane Isomer Differentiation cluster_0 Initial Analysis cluster_1 Separation & Preliminary ID cluster_2 Structural Elucidation cluster_3 Isomer Identification start Bromoheptane Isomer Mixture gcms GC-MS Analysis start->gcms rt Retention Time Comparison gcms->rt ms Mass Spectrum Analysis rt->ms For each separated peak nmr NMR Spectroscopy (1H & 13C) rt->nmr Co-elution iso1 1-Bromoheptane rt->iso1 Longest RT iso4 This compound rt->iso4 Shortest RT (Predicted) ms->nmr Ambiguous Fragmentation ms->iso1 Characteristic Fragments structure Definitive Structure Assignment nmr->structure structure->iso1 iso2 2-Bromoheptane structure->iso2 iso3 3-Bromoheptane structure->iso3 structure->iso4

Caption: A logical workflow for the separation and identification of bromoheptane isomers.

Conclusion

The differentiation of this compound from its isomers is readily achievable through a combination of chromatographic and spectroscopic techniques. Gas chromatography provides excellent separation based on boiling point differences, with branched isomers like this compound expected to elute earlier than their linear counterparts. Mass spectrometry offers valuable information on fragmentation patterns, while ¹H and ¹³C NMR spectroscopy provide the definitive structural details necessary for unambiguous identification. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently distinguish between these closely related bromoalkanes.

References

Safety Operating Guide

Proper Disposal of 3-(Bromomethyl)hexane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 3-(Bromomethyl)hexane are critical for ensuring laboratory safety and environmental protection. As a flammable, irritant, and environmentally hazardous chemical, it must be managed as hazardous waste from the point of generation to its final disposal. This guide provides detailed procedures for its safe handling and disposal.

I. Immediate Safety and Handling

Before handling this compound, ensure all necessary safety measures are in place. This compound is a flammable liquid and vapor that causes serious skin and eye irritation and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.[1]

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If inhalation risk is high, use a gas mask or an approved respirator.

Safe Handling Practices:

  • Avoid all contact with skin, eyes, and clothing.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use explosion-proof electrical and ventilating equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[1][4]

  • Wash hands thoroughly after handling.

II. Waste Collection and Segregation

Proper segregation of chemical waste is mandatory. Halogenated organic compounds like this compound must not be mixed with non-halogenated solvent waste.[5]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste. The container must be in good condition, compatible with the chemical, and have a secure, tightly-fitting lid.[5][6]

  • Labeling: Affix a "Hazardous Waste" tag to the container.[6] The label must clearly state "Halogenated Organic Waste" and list this compound as a component. Include the approximate concentration or volume.

  • Collection: Carefully transfer the waste this compound into the designated container using a funnel to prevent spillage.[5]

  • Container Capacity: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[5]

  • Secure Storage: Keep the waste container tightly closed when not in use.[3][5] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[3]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces) from the area.[2][4]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2][3][4] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully scoop the absorbed material into a suitable, sealable container for disposal. Use non-sparking tools for collection.[3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: The collected absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste, following the same procedure as the chemical itself.[3][6]

IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6] It is classified as hazardous waste and must be handled by a certified disposal service.[2][4]

The required disposal method is to:

  • Engage a Licensed Professional: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[1][3]

  • Follow Regulations: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[3] Chemical waste generators are responsible for the correct classification and disposal of their waste.[3]

Summary of Key Safety and Disposal Data

The following table summarizes the critical parameters for the safe handling and disposal of this compound.

ParameterSpecificationSource
Hazard Classification Flammable Liquid, Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Toxic to Aquatic Life[1][2]
Primary Disposal Route Licensed Hazardous Waste Disposal Facility[1][3]
Prohibited Disposal Drain system, regular trash[5][6]
Waste Segregation Collect in a dedicated "Halogenated Organic Waste" stream[5]
PPE Requirements Chemical-resistant gloves, safety goggles/face shield, lab coat, use in fume hood[1]
Spill Cleanup Material Inert, non-combustible absorbent (e.g., sand, silica gel)[2][3][4]
Waste Container Limit Do not exceed 90% capacity[5]
Incompatible Materials Strong oxidizing agents[3]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Identify Waste This compound B Step 2: Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste Use Halogenated Organics Container B->C D Step 4: Collect Waste In labeled, sealed container (<90% full) C->D E Step 5: Store Safely Cool, ventilated area Secondary containment D->E F Step 6: Professional Disposal Contact licensed waste vendor E->F G Step 7: Documentation Maintain disposal records F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(Bromomethyl)hexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 3-(Bromomethyl)hexane (B6232677) (CAS No. 98429-67-5), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical. The following personal protective equipment (PPE) is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.Prevents skin contact which can cause skin irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]Minimizes inhalation of vapors which may cause respiratory irritation.[1][3]
General Hygiene Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.[4]Prevents accidental ingestion and provides immediate first aid capability.[4][5]

Quantitative Data

PropertyValueSource
Molecular Formula C7H15Br[6][7]
Molecular Weight 179.10 g/mol [6]
CAS Number 98429-67-5[1][7]
GHS Classification Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
Signal Word Warning[2][3][8]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[4][5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Avoiding Contact: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe vapors or mist.[1][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][8] Use non-sparking tools.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[2]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Spill and Disposal Plan

Spill Containment:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[3][8]

  • Prevent further leakage if it is safe to do so.[3]

Cleanup:

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled disposal container.[4]

  • Do not let the product enter drains.[1]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • Contact a licensed professional waste disposal service.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

G cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal Plan cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Fume Hood Operation A->B C Locate Eyewash & Safety Shower B->C D Assemble Required PPE C->D E Don PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat F Work Within Fume Hood E->F G Handle with Care to Avoid Spills F->G H Store in a Cool, Dry, Well-Ventilated Area G->H L Spill G->L M Personal Exposure G->M I Collect Waste in a Labeled, Sealed Container J Dispose as Hazardous Waste I->J K Follow Institutional & Regulatory Guidelines J->K N Evacuate Area & Ventilate L->N P Follow First Aid Procedures (Skin, Eyes, Inhalation) M->P O Contain with Inert Material N->O Q Seek Medical Attention P->Q

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.